Imidaclothiz-d4
Description
Properties
Molecular Formula |
C₇H₄D₄ClN₅O₂S |
|---|---|
Molecular Weight |
265.71 |
Synonyms |
1-[(2-chloro-5-thiazolyl)methyl]-4,5-dihydro-N-nitro-1H-imidazol-2-amine-d4 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Deuterium Labeled Imidaclothiz (Imidaclothiz-d4)
[1]
Executive Summary
This technical guide details the physicochemical properties, synthesis logic, and analytical application of Imidaclothiz-d4 , the stable isotope-labeled internal standard (SIL-IS) for the neonicotinoid insecticide Imidaclothiz.
In high-throughput residue analysis (LC-MS/MS), matrix effects—specifically ionization suppression in complex agricultural matrices (e.g., tea, honey, soil)—compromise quantitative accuracy. Imidaclothiz-d4 serves as a self-validating reference, correcting for these variances via Isotope Dilution Mass Spectrometry (IDMS).
Part 1: Chemical Identity & Physicochemical Properties[2]
The core distinction between the native analyte and the internal standard lies in the isotopic substitution of four hydrogen atoms with deuterium (
Comparative Molecular Data[3]
| Feature | Native Imidaclothiz | Imidaclothiz-d4 (SIL-IS) |
| CAS Number | 105843-36-5 | N/A (Labeled Analog) |
| IUPAC Name | (2E)-1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-nitroimidazolidin-2-imine | (2E)-1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-nitro(4,4,5,5-d4)imidazolidin-2-imine |
| Molecular Formula | C | C |
| Exact Mass (Monoisotopic) | 261.0087 Da | 265.0338 Da |
| Molecular Weight (Average) | 261.69 g/mol | 265.71 g/mol |
| Mass Shift ( | Reference | +4.025 Da |
| pKa | 7.15 (Predicted) | 7.15 (Identical) |
| LogP | 0.9 | 0.88 (Negligible shift due to D) |
Structural Localization of Isotopic Label
The deuterium labeling is strategically placed on the ethylene bridge of the imidazolidine ring.
-
Why here? Protons on the ethylene bridge are non-exchangeable. Labeling on the amine/amide positions would result in rapid H/D exchange with protic solvents (water/methanol) in the LC mobile phase, rendering the standard useless.
Part 2: Synthesis & Isotopic Purity[5]
The synthesis of Imidaclothiz-d4 follows a convergent pathway. The critical step is the formation of the deuterated imidazolidine ring using Ethylenediamine-d4 .
Synthesis Workflow (Graphviz)
Figure 1: Convergent synthesis pathway ensuring the deuterium label is incorporated into the stable imidazolidine ring.
Purity Requirements for Mass Spectrometry
-
Chemical Purity: >98% to prevent non-analyte peaks.
-
Isotopic Enrichment: >99% D.
-
Isotopic Contribution (M0): The presence of unlabeled Imidaclothiz (d0) in the d4 standard must be <0.5%.
-
Reasoning: If the standard contains d0, spiking it into a sample will artificially increase the signal of the native analyte, leading to false positives or over-quantification.
-
Part 3: Analytical Application (LC-MS/MS)
The primary utility of Imidaclothiz-d4 is in Isotope Dilution Mass Spectrometry (IDMS) . Because the physicochemical properties (solubility, pKa) are nearly identical to the parent, the d4-analog experiences the same extraction efficiency and matrix suppression.
Mechanism of Action[6]
-
Co-Elution: The d4 standard elutes at the same retention time (RT) as the native analyte (or slightly earlier due to the Deuterium Isotope Effect on lipophilicity).
-
Ionization Normalization: If matrix components suppress the ionization of Imidaclothiz by 40%, Imidaclothiz-d4 is also suppressed by 40%. The ratio of Analyte/Internal Standard remains constant, yielding accurate data.
Experimental Protocol: MRM Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Ionization: ESI Positive Mode (ESI+).
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Type |
| Imidaclothiz (Native) | 262.0 ( | 132.0 | 20 eV | Quantifier |
| 262.0 | 181.0 | 15 eV | Qualifier | |
| Imidaclothiz-d4 (IS) | 266.0 ( | 136.0* | 20 eV | Quantifier |
Note on Transitions:
-
Q3 = 132.0 (Native): Corresponds to the chlorothiazolyl-methyl cation (
). -
Q3 = 136.0 (d4): Correction: The chlorothiazole ring is not labeled.[1][2] Therefore, the fragment at m/z 132 remains 132 for the d4 analog if the charge stays on the thiazole. However, if the fragmentation pathway involves the imidazolidine ring (where the D4 is located), the mass shifts.
-
Refined Protocol: For d4-labeled on the imidazolidine ring, the loss of
(46 Da) is a common pathway.-
Native:
( ) -
d4-IS:
( ) -
Alternative: If monitoring the thiazole fragment (m/z 132), the transition
is valid if the charge is retained on the thiazole. If the charge is retained on the imidazolidine ring, the fragment would shift. -
Standard Practice: Use 266.0
132.0 if the dominant fragment is the thiazole cation (common for neonicotinoids). The mass resolution of the quadrupole (0.7 Da) ensures 266->132 does not interfere with 262->132.
-
Analytical Workflow (Graphviz)
Figure 2: Step-by-step extraction and analysis workflow using Imidaclothiz-d4 to correct for recovery and matrix effects.
Part 4: Troubleshooting & Validation
Cross-Talk (Interference) Check
Before running samples, inject a high-concentration standard of Native Imidaclothiz (e.g., 1000 ng/mL) and monitor the d4 channel (266 -> 132).
-
Pass: Signal in d4 channel is <0.1% of the native channel.
-
Fail: Indicates natural isotopic abundance overlap or impurity.
Deuterium Exchange
Ensure the pH of the mobile phase is acidic (Formic acid 0.1%). While the ethylene bridge deuteriums are stable, basic conditions can sometimes promote degradation or ring opening of the imidazolidine moiety.
Solubility
Imidaclothiz-d4 is sparingly soluble in water.
-
Stock Solution: Dissolve in 100% Acetonitrile or Methanol.
-
Working Solution: Dilute with water only immediately prior to injection to prevent precipitation.
References
Sources
Technical Whitepaper: Imidaclothiz-d4 as a Precision Internal Standard in Residue Analysis
The following technical guide details the properties, mechanistic applications, and analytical protocols for Imidaclothiz-d4 , a stable isotope-labeled internal standard (SIL-IS) used in the high-precision quantification of neonicotinoid residues.
Executive Summary
In the trace analysis of neonicotinoid insecticides, matrix-induced ion suppression remains the primary source of quantitative error. Imidaclothiz-d4 (deuterated Imidaclothiz) serves as the definitive internal standard for correcting these variances. By mirroring the physicochemical behavior of the target analyte while maintaining mass-spectral distinctness, Imidaclothiz-d4 allows for the real-time normalization of extraction efficiency and ionization variability in complex matrices such as tea, vegetables, and soil.
Part 1: Physicochemical Profile & Isotopic Architecture
Imidaclothiz-d4 is synthetically derived by replacing four hydrogen atoms on the imidazolidine ring with deuterium (
Chemical Specifications
| Property | Specification |
| Compound Name | Imidaclothiz-d4 |
| Chemical Name | 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-nitro(imidazolidin-4,4,5,5-d4)-2-imine |
| CAS Number | 105843-36-5 (Unlabeled Parent); Labelled forms often custom referenced |
| Molecular Formula | |
| Molecular Weight | 265.71 g/mol (Parent: 261.69 g/mol ) |
| Isotopic Purity | |
| Solubility | Soluble in Acetonitrile, Methanol, DMSO; Sparingly soluble in water |
| Storage | -20°C, hygroscopic, protect from light |
Structural Visualization
The following diagram illustrates the structural relationship and the specific deuteration sites on the imidazolidine ring.
Caption: Structural comparison highlighting the deuteration of the ethylene bridge in Imidaclothiz-d4.
Part 2: Mechanistic Role in Mass Spectrometry
Correcting Matrix Effects
In LC-MS/MS, co-eluting matrix components (pigments, sugars, lipids) compete for charge in the electrospray ionization (ESI) source. This results in signal suppression (loss of sensitivity) or enhancement .
-
Without IS: A 50 ppb residue in a "dirty" matrix (e.g., green tea) may produce a signal equivalent to only 30 ppb in pure solvent.
-
With Imidaclothiz-d4: Since the d4-analog co-elutes with the target, it experiences the exact same suppression. The ratio of Target Area / IS Area remains constant, yielding accurate quantification.
Retention Time Locking
Deuterium labeling can cause a slight retention time shift (isotope effect) on C18 columns, typically eluting slightly earlier than the protium form. However, for Imidaclothiz-d4, this shift is negligible (< 0.05 min), ensuring it remains within the same ionization window as the analyte.
Part 3: Analytical Method Development (LC-MS/MS)
This protocol outlines a validated workflow for extracting Imidaclothiz from agricultural commodities using the d4 internal standard.
Reagents & Preparation
-
Stock Solution: Dissolve 10 mg Imidaclothiz-d4 in 10 mL Acetonitrile (1000 ppm). Store at -20°C.
-
Working IS Solution: Dilute to 1 µg/mL in Acetonitrile.
-
Sample Spiking: Add IS solution to samples prior to extraction to correct for recovery losses.
Extraction Protocol (QuEChERS)
-
Weighing: Weigh 10 g homogenized sample (fruit/vegetable) into a 50 mL centrifuge tube.
-
IS Addition: Add 50 µL of Imidaclothiz-d4 Working Solution (1 µg/mL). Vortex 30s.
-
Extraction: Add 10 mL Acetonitrile. Shake vigorously for 1 min.
-
Partitioning: Add 4 g MgSO4 and 1 g NaCl. Vortex 1 min. Centrifuge at 4000 rpm for 5 min.
-
Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube (containing PSA + C18). Vortex and centrifuge.
-
Reconstitution: Filter through 0.22 µm PTFE filter into an LC vial.
LC-MS/MS Parameters
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500).
-
Column: C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Gradient: 10% B to 90% B over 8 mins.
MRM Transition Table
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Imidaclothiz | 262.1 | 181.1 | 132.0 | 15 - 25 |
| Imidaclothiz-d4 | 266.1 | 185.1 | 132.0 | 15 - 25 |
Note: The transition 266 -> 185 corresponds to the loss of the nitro group and fragmentation retaining the d4-labeled ring. The 132 fragment is the chlorothiazole moiety, which contains no deuterium and thus shares the same mass as the parent.
Analytical Workflow Diagram
Caption: Step-by-step workflow ensuring internal standard equilibration before extraction.
Part 4: Validation & Quality Assurance
To ensure scientific integrity, the method must be validated according to SANTE/11312/2021 or equivalent guidelines.
-
Linearity: Construct a calibration curve using the ratio of Analyte/IS.
should be . -
Recovery: Spiked samples (at 10, 50, 100 ppb) should yield recoveries of 70-120% when calculated using the internal standard.
-
Cross-Talk Check: Inject a pure Imidaclothiz-d4 standard. Ensure no signal is detected in the native Imidaclothiz MRM channel (262->181). This confirms isotopic purity and prevents false positives.
References
-
Imidaclothiz Chemical Properties . PubChem Database.[1] National Center for Biotechnology Information. Available at: [Link]
- Evaluation of matrix effects in neonicotinoid analysis. Journal of Agricultural and Food Chemistry.
- QuEChERS Method for Pesticide Residues. European Reference Laboratories.
Sources
A Senior Application Scientist's Guide to Imidaclothiz-d4: Principles and Protocols for High-Fidelity Analyte Quantification
Abstract
Imidaclothiz, a fourth-generation neonicotinoid insecticide, is increasingly utilized in agriculture, necessitating robust and precise analytical methods to monitor its environmental fate and metabolic pathway.[1] This technical guide details the critical applications of its deuterated metabolite tracer, Imidaclothiz-d4. The core focus is on the utilization of Imidaclothiz-d4 as an internal standard in isotope dilution mass spectrometry (IDMS) for the high-accuracy quantification of the parent compound and its metabolites in complex matrices such as soil, water, and biological tissues. We will explore the fundamental principles of isotopic labeling, provide validated, step-by-step protocols for sample preparation using QuEChERS, and outline optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters. Furthermore, this guide will discuss the application of this tracer in metabolic and environmental fate studies, offering insights into experimental design for tracking degradation and biotransformation pathways. This document is intended for researchers, analytical chemists, and drug development professionals seeking to implement best-practice methodologies for neonicotinoid analysis.
Introduction: The Analytical Challenge of Neonicotinoids
Neonicotinoids are a class of systemic insecticides valued for their high efficacy against a broad spectrum of pests.[2] Imidaclothiz, a prominent member of this class, functions by targeting the nicotinic acetylcholine receptors in insects, leading to paralysis and death.[1] Its widespread use, however, raises significant environmental and health concerns due to its persistence in soil and water and potential toxicity to non-target organisms, including crucial pollinators like bees.[1][3][4]
The parent compound, Imidaclothiz, undergoes various metabolic and environmental degradation processes, including hydroxylation, nitrate ester hydrolysis, and methylation, forming a suite of metabolites.[1][5] Worryingly, some of these degradation products exhibit higher toxicity than the parent compound itself, making the comprehensive analysis of both the parent and its metabolites a critical task for risk assessment.[4][5][6]
Traditional analytical methods like HPLC with UV detection can be employed for residue analysis, but they often struggle with the sensitivity and selectivity required for complex matrices.[3] Modern instrumental analyses, particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offer the necessary accuracy but are susceptible to variations in sample preparation, matrix effects, and instrument response.[3] This is where the strategic use of a stable isotope-labeled internal standard becomes indispensable.
The Principle of Isotopic Labeling: Why Imidaclothiz-d4 is the Gold Standard
Imidaclothiz-d4 is an isotopically labeled version of an Imidaclothiz metabolite where four hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[7] This subtle change in mass does not significantly alter the chemical and physical properties of the molecule.[8][9]
The Core Advantages:
-
Co-elution: Imidaclothiz-d4 behaves nearly identically to its non-labeled (native) counterpart during chromatographic separation, meaning they elute from the LC column at virtually the same time.[8]
-
Similar Ionization Efficiency: Both the native analyte and the deuterated standard exhibit the same response to ionization in the mass spectrometer source.
-
Mass Differentiation: Despite these similarities, the mass spectrometer can easily distinguish between the native analyte and the deuterated standard due to the mass difference conferred by the deuterium atoms.
This unique combination of properties makes Imidaclothiz-d4 the ideal internal standard for Isotope Dilution Mass Spectrometry (IDMS). By adding a known quantity of Imidaclothiz-d4 to a sample at the very beginning of the analytical workflow, it experiences the exact same experimental variations as the native analyte—including extraction inefficiencies, sample loss during transfers, and ion suppression or enhancement in the MS source.[7][8] Therefore, the ratio of the native analyte's signal to the internal standard's signal remains constant, allowing for exceptionally accurate and precise quantification, irrespective of these variations.[7][10][11]
Core Application: Quantitative Analysis via Isotope Dilution LC-MS/MS
The primary and most critical application of Imidaclothiz-d4 is as an internal standard for the accurate quantification of Imidaclothiz and its metabolites in various environmental and biological samples. The workflow combines a robust sample extraction method, QuEChERS, with the high selectivity and sensitivity of LC-MS/MS.
The QuEChERS Extraction and Cleanup Protocol
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation technique widely adopted for pesticide residue analysis in food and environmental matrices.[2][12][13][14]
Step-by-Step Protocol for Soil or Plant Matrix:
-
Sample Homogenization: Weigh 5-10 g of the homogenized sample (e.g., soil, pulverized leaves, or crop material) into a 50 mL centrifuge tube.[12]
-
Internal Standard Spiking: Add a precise volume of Imidaclothiz-d4 standard solution (concentration will depend on the expected analyte level, typically in the ng/mL range) to the sample. This is the most critical step for ensuring accurate quantification.
-
Hydration (if necessary): For dry samples like soil, add a specific volume of ultrapure water (e.g., 10 mL) and vortex to create a slurry.[12]
-
Extraction: Add 15 mL of acetonitrile to the tube. Add a QuEChERS extraction salt packet (commonly containing MgSO₄ for water absorption and NaCl for phase separation) and shake vigorously for 1 minute.[12]
-
Centrifugation: Centrifuge the tube at >3000 rpm for 5 minutes to separate the acetonitrile layer from the solid and aqueous phases.[12]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL dSPE tube. These tubes contain a mixture of sorbents designed to remove specific matrix interferences. For neonicotinoid analysis in plant matrices, a combination of Primary Secondary Amine (PSA) to remove sugars and organic acids, and C18 to remove non-polar interferences like waxes, is effective.[12][14]
-
Final Centrifugation & Collection: Vortex the dSPE tube for 1 minute and centrifuge for 3 minutes.[12] Carefully collect the supernatant for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Parameters
Analysis is performed using a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[15]
| Parameter | Typical Setting | Rationale / Expertise |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | C18 is the standard for retaining moderately polar compounds like neonicotinoids from an aqueous/organic mobile phase. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in the protonation of the analytes, improving ionization efficiency in positive ion mode. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | The organic solvent elutes the analytes from the C18 column. |
| Gradient Elution | Start at 5-10% B, ramp to 95% B, hold, then re-equilibrate | A gradient is essential to effectively separate the analytes from matrix components and then wash the column. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Neonicotinoids contain nitrogen atoms that are readily protonated, making ESI+ the most sensitive ionization mode. |
| MS Mode | Multiple Reaction Monitoring (MRM) | MRM provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native analyte and Imidaclothiz-d4. |
MRM Transitions (Hypothetical): To set up the MRM method, the specific mass-to-charge ratios (m/z) for the precursor and product ions must be determined by infusing pure standards.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |
| Imidaclothiz | e.g., 256.0 | e.g., 175.1 | e.g., 20 |
| Imidaclothiz-d4 | e.g., 260.0 | e.g., 179.1 | e.g., 20 |
Data Analysis & Quantification
Quantification is based on the ratio of the peak area of the native analyte to the peak area of the Imidaclothiz-d4 internal standard. A calibration curve is constructed using standards containing a fixed concentration of the internal standard and varying concentrations of the native analyte. The concentration of the analyte in the unknown sample is then calculated from this curve, which inherently corrects for any variability during the analytical process.[16]
Diagram: Quantitative Analysis Workflow using Imidaclothiz-d4
Caption: Workflow for accurate quantification using Imidaclothiz-d4 as an internal standard.
Advanced Applications: Tracing Metabolic and Environmental Fate
Beyond quantification, Imidaclothiz-d4 can serve as a tracer to elucidate metabolic and environmental pathways, although this application is more complex and less common than its use as an internal standard.
Metabolic Fate Studies
In a controlled laboratory setting, organisms (e.g., mice, fish, or even insects) can be exposed to the parent compound, Imidaclothiz.[5][17] By analyzing tissue, urine, or fecal samples over time, researchers can identify the metabolites formed.[5] Imidaclothiz-d4 can then be used as a high-purity analytical standard to confirm the identity of a specific deuterated metabolite and, more importantly, to accurately quantify its formation and elimination rates. A recent study in mice identified seven metabolites of Imidaclothiz, formed through reactions like hydroxylation and hydrolysis.[5]
Environmental Degradation Studies
To understand how Imidaclothiz breaks down in the environment, controlled microcosm experiments can be established.[1] A known amount of the parent insecticide can be introduced into soil or water samples.[6][18] Over time, aliquots are taken and analyzed. Imidaclothiz-d4 would be used as the internal standard during the LC-MS/MS analysis of these aliquots to precisely quantify the disappearance of the parent compound and the appearance of its degradation products. Studies have shown that the half-life of Imidaclothiz can be around 58 days in non-sterilized soil, with degradation being primarily microbial.[18]
Diagram: Simplified Imidaclothiz Degradation & Analysis
Caption: Tracking environmental breakdown of Imidaclothiz using d4-standard for analysis.
Conclusion
Imidaclothiz-d4 is an essential tool for any laboratory conducting research or regulatory monitoring of the neonicotinoid insecticide Imidaclothiz. Its primary application as an internal standard in isotope dilution mass spectrometry provides an unparalleled level of accuracy and precision, effectively mitigating the challenges posed by complex sample matrices. This capability is fundamental to generating reliable data for environmental risk assessment, food safety analysis, and toxicological studies. While its use as a direct tracer in metabolic studies is more specialized, its role as a quantitative standard remains critical to the validation of such experiments. The methodologies outlined in this guide represent the current best practices in the field, ensuring data integrity and contributing to a better understanding of the environmental and biological impact of this important class of insecticides.
References
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Caltest Analytical Laboratory. (n.d.). Imidacloprid Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of Imidaclothiz Residues in Cabbage and Soil by HPLC with UV Detection. Retrieved from [Link]
-
Zhuang, Z., et al. (2024). Characterization of the Metabolites of Neonicotinoid Insecticide Imidaclothiz in Mice. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Moray Beekeeping Dinosaurs. (n.d.). Environmental Fate of Imidacloprid. Retrieved from [Link]
-
Emergent Life Sciences Research. (n.d.). Development and validation of QuEChERS method for neonicotinoids in cotton. Retrieved from [Link]
-
Frontiers in Microbiology. (2024). Environmental behaviors and ecotoxicity of imidaclothiz: a comprehensive review on fate, degradation processes, and ecological risks. Frontiers in Microbiology. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Imidaclothiz. AERU. Retrieved from
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MDPI. (n.d.). Recent Advances for Imidacloprid Detection Based on Functional Nanomaterials. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics, mechanisms and toxicity of the degradation of imidaclothiz in soil and water. Retrieved from [Link]
-
MDPI. (2022). Absorption and Distribution of Imidacloprid and Its Metabolites in Goldfish (Carassius auratus Linnaeus). MDPI. Retrieved from [Link]
-
PubMed. (1998). Determination of the insecticide imidacloprid in water and soil using high-performance liquid chromatography. Journal of AOAC International. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of the Metabolites of Neonicotinoid Insecticide Imidaclothiz in Mice. Retrieved from [Link]
-
Frontiers. (2024). Environmental behaviors and ecotoxicity of imidaclothiz: a comprehensive review on fate, degradation processes, and ecological risks. Frontiers in Microbiology. Retrieved from [Link]
-
Bedaquiline.co. (n.d.). Deuterated Internal Standard: Significance and symbolism. Retrieved from [Link]
-
MDPI. (2022). Stable Isotope Analysis of Residual Pesticides via High Performance Liquid Chromatography and Elemental Analyzer–Isotope Ratio Mass Spectrometry. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Fast neonicotinoid quantification in honey using the one-point internal calibration approach. PMC. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Reviewing neonicotinoid detection with electroanalytical methods. PMC. Retrieved from [Link]
-
PubMed. (2013). Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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PubMed. (2020). Development of QuEChERS-DLLME method for determination of neonicotinoid pesticide residues in grains by liquid chromatography-tandem mass spectrometry. Journal of Separation Science. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Food Additives & Contaminants: Part A. Retrieved from [Link]
-
MDPI. (2021). Optimization of QuEChERS Method for Simultaneous Determination of Neonicotinoid Residues in Pollinator Forage. MDPI. Retrieved from [Link]
-
Agilent. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from [Link]
-
ResearchGate. (2017). Can we use a deuterium drug as internal standard for pesticides mixture?. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Multi-pesticide residue analysis by high resolution mass spectrometry in complementary matrices: wheat flour, lettuce and apple samples. Analytical Methods. Retrieved from [Link]
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Technical Guide: Isotopic Enrichment & Validation of Imidaclothiz-d4 Reference Standards
Executive Summary
In quantitative residue analysis of neonicotinoids, specifically Imidaclothiz , the integrity of the internal standard (IS) is the single most critical variable controlling data accuracy. While Imidaclothiz-d4 is the industry-standard isotopologue for LC-MS/MS normalization, its utility is entirely dependent on isotopic enrichment levels .[1][2]
This guide details the physicochemical requirements for Imidaclothiz-d4, the specific risks posed by the chlorine isotopic envelope, and a self-validating protocol for verifying standard purity prior to deployment in GLP/GMP workflows.[1][2]
Part 1: Chemical Identity & The Physics of Enrichment
The Analyte vs. The Standard
Imidaclothiz contains a chlorine atom, which introduces a unique spectral challenge.[2] Natural chlorine exists as
-
Native Imidaclothiz:
(Monoisotopic Mass: ~261.0 Da)[1][3] -
Imidaclothiz-d4:
(Monoisotopic Mass: ~265.0 Da)[1][2][4][5]
Why d4?
A deuterium labeling of d3 would result in a mass shift of +3 Da.[2] Due to the wide isotopic envelope of chlorine, a d3 standard risks spectral overlap with the
Enrichment Specifications
For high-sensitivity LC-MS/MS applications (e.g., trace residue analysis in honey or crops), the following specifications are mandatory:
| Parameter | Specification | Technical Justification |
| Chemical Purity | Prevents non-isobaric interferences and ensures accurate gravimetric preparation.[1][2] | |
| Isotopic Enrichment | Minimizes the presence of d0 (native) and d1/d2 isotopologues. | |
| Isotopic Contribution | The signal contributed by the IS to the native analyte's transition channel must be negligible. | |
| Label Position | Imidazolidine Ring | Deuterium on the ethylene bridge is chemically stable and non-exchangeable in protic solvents. |
Part 2: The Criticality of Isotopic Purity (The "Cross-Talk" Effect)
The primary failure mode in using deuterated standards is Isotopic Contribution (also known as "Cross-Talk").[2] This occurs when the IS contains a fraction of unlabelled (d0) molecules.[2]
The Mathematical Impact
If your Imidaclothiz-d4 standard is only 95% pure (meaning 5% is d0), and you add this IS at a concentration of 100 ng/mL, you are inadvertently adding 5 ng/mL of native Imidaclothiz to every sample.[2]
-
Result: False positives in blank samples and overestimation of analyte concentration in incurred samples.[2]
-
Threshold: The contribution of the IS to the analyte channel should be < 20% of the Lower Limit of Quantification (LLOQ) .
Visualizing the Workflow
The following diagram illustrates the workflow for synthesizing and validating the standard to prevent this error.
Figure 1: Production and validation lifecycle of Imidaclothiz-d4, emphasizing the dual-check of NMR (structure) and HR-MS (isotopic distribution).
Part 3: Analytical Validation Protocols
Before using a new lot of Imidaclothiz-d4, you must validate it using the following self-validating protocol. This ensures the material meets the "No Cross-Talk" requirement.[2]
Protocol A: Isotopic Contribution Assessment (LC-MS/MS)[1][2]
Objective: Quantify the signal produced by the IS in the native analyte's mass transition channel.
Reagents:
Step-by-Step Methodology:
-
Preparation: Prepare a neat solution of Imidaclothiz-d4 at the working concentration used in your method (e.g., 50 ng/mL).[1][2]
-
Injection: Inject this solution (n=6) using the native Imidaclothiz MRM transitions.
-
Data Analysis:
-
Acceptance Criteria:
Protocol B: Matrix Effect Correction Verification
Objective: Confirm that d4 and d0 co-elute perfectly to correct for ion suppression.
Step-by-Step Methodology:
-
Post-Column Infusion: Infuse a constant stream of Imidaclothiz-d4 into the MS source.[1][2]
-
Injection: Inject a blank matrix extract via the LC column.[1][2]
-
Observation: Monitor the baseline of the d4 signal.
-
Result: If the d4 signal drops (suppression) or rises (enhancement) at the expected retention time of Imidaclothiz, the IS is correctly "experiencing" the matrix.[2]
-
Retention Time Check: The RT of Imidaclothiz-d4 must be within
min of native Imidaclothiz.[1][2]
Part 4: Application in Residue Analysis (QuEChERS)
The following diagram details the integration of Imidaclothiz-d4 into a standard QuEChERS workflow, highlighting the critical "Spiking Point" to ensure recovery correction.
Figure 2: QuEChERS extraction workflow. Note that the IS is added before extraction to correct for both extraction efficiency (recovery) and matrix effects.
References
-
PubChem. (2025).[1][2] Imidaclothiz (Compound CID 184601).[1][2] National Library of Medicine.[1][2] Available at: [Link][1]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Purity Requirements. Available at: [Link][1]
-
Royal Society of Chemistry. (2025).[1][2] Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds. Analytical Methods. Available at: [Link]
- European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). (General guidance on IS usage).
Sources
- 1. Imidaclothiz | C7H8ClN5O2S | CID 184601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 105843-36-5: 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-n… [cymitquimica.com]
- 3. Imidaclothiz | CAS 105843-36-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Imidaclothiz-d4 | CAS | LGC Standards [lgcstandards.com]
- 5. Imidaclothiz-d4 | CAS 105843-36-5 Unlabelled | SCBT - Santa Cruz Biotechnology [scbt.com]
Methodological & Application
Imidaclothiz-d4 internal standard preparation for LC-MS/MS
Part 1: Strategic Overview
The Challenge: Matrix Effects in Neonicotinoid Analysis Imidaclothiz (IMD) is a neonicotinoid insecticide widely used in agriculture.[1][2] While LC-MS/MS offers high sensitivity, the analysis of IMD in complex matrices (e.g., tea, cabbage, soil) is plagued by Electrospray Ionization (ESI) suppression . Co-eluting matrix components often compete for charge in the source, causing signal attenuation that varies between samples.
The Solution: Isotope Dilution Mass Spectrometry (IDMS) External calibration and structural analogs (e.g., Imidacloprid) fail to perfectly track these ionization fluctuations. Imidaclothiz-d4 (IMD-d4) , the deuterated isotopologue, is the gold standard. It shares the identical retention time and physicochemical properties of the analyte but is mass-resolved. This guide details the preparation, validation, and application of IMD-d4 to achieve <5% RSD in complex matrices.
Part 2: Chemical Profile & Material Specifications
To ensure "Self-Validating" protocols, the quality of the starting material is paramount.
| Parameter | Native Imidaclothiz | Imidaclothiz-d4 (Internal Standard) |
| CAS Number | 105843-36-5 | N/A (Labeled Analog) |
| Molecular Formula | C₇H₈ClN₅O₂S | C₇H₄D₄ClN₅O₂S |
| Monoisotopic Mass | 261.01 g/mol | 265.04 g/mol (+4 Da shift) |
| Label Position | N/A | Ethylene bridge of the imidazolidine ring |
| Required Purity | >98% Chemical Purity | >98% Chemical; >99% Isotopic Purity |
| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |
Critical Procurement Note: Ensure the isotopic purity is sufficient to prevent "M-0" interference. If the d4 standard contains >0.5% native Imidaclothiz (d0), your blanks will show false positives.
Part 3: Experimental Protocols
Protocol A: Primary Stock Solution Preparation (1.0 mg/mL)
Objective: Create a stable, concentrated master stock.
Reagents:
-
Imidaclothiz-d4 (Solid, 5 mg vial).
-
LC-MS Grade Acetonitrile (ACN). Note: Methanol is acceptable, but ACN often yields sharper peaks for neonicotinoids.
Procedure:
-
Equilibration: Allow the d4 vial to reach room temperature (prevent condensation).
-
Gravimetric Transfer: Do not rely on the vendor's stated mass. Weigh the solid into a tared 10 mL amber volumetric flask using a 5-digit analytical balance.
-
Target: 5.0 mg ± 0.1 mg.
-
-
Dissolution: Add approx. 8 mL of ACN. Sonicate for 5 minutes. The solution should be crystal clear.
-
Volume Adjustment: Dilute to mark with ACN. Stopper and invert 10x.
-
Storage: Transfer to 2 mL amber cryo-vials (1 mL aliquots). Store at -20°C.
Protocol B: Working Internal Standard (WIS) & Spiking Strategy
Objective: Prepare a solution suitable for spiking into samples without causing solvent shock.
Logic: The WIS concentration should generate a signal intensity similar to the mid-point of your calibration curve (typically 50–100 ng/mL).
-
Intermediate Stock (10 µg/mL):
-
Take 100 µL of Primary Stock (1 mg/mL).
-
Dilute with 9.9 mL of ACN.
-
-
Working Internal Standard (100 ng/mL):
-
Take 100 µL of Intermediate Stock.
-
Dilute with 9.9 mL of 0.1% Formic Acid in Water/ACN (90:10) .
-
Why Aqueous? Spiking 100% organic solvent into a QuEChERS aqueous extract can precipitate proteins or cause local heating. Matching the solvent to the initial mobile phase improves peak shape.
-
Protocol C: The "Self-Validating" Purity Check
Before running samples, you must validate the IS.
Experiment: Inject the WIS (100 ng/mL) as a sample.
-
Monitor MRM for Native (262 → 126): Signal should be < 0.1% of the WIS signal.
-
Result: If signal exists, your IS is contaminated with Native Imidaclothiz. Action: Buy new standard or subtract background (risky).
-
-
Monitor MRM for d4 (266 → 130): Signal should be robust (>10^5 counts).
Part 4: Visualized Workflow (QuEChERS Application)
The following diagram illustrates the optimal point of introduction for the Internal Standard to correct for extraction losses.
Caption: Figure 1. Integrated QuEChERS workflow showing the critical pre-extraction addition of Imidaclothiz-d4 to ensure correction for recovery losses and ionization suppression.
Part 5: LC-MS/MS Acquisition Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495, Sciex 6500+, Shimadzu 8060). Source: Electrospray Ionization (ESI), Positive Mode.[5]
Mechanism: Imidaclothiz contains a chlorothiazole ring and a nitroimino-imidazolidine ring.
-
Native Precursor (262.0): Protonated molecule [M+H]+.
-
Native Product (126.0): Cleavage of the chlorothiazole methyl group (C4H3ClNS+). This fragment does not contain the imidazolidine ring.
-
d4 Precursor (266.0): The 4 deuteriums are on the imidazolidine ring.
-
d4 Product (130.0 or 126.0?):
-
If fragmentation yields the chlorothiazole side (126.0), the mass is unchanged .
-
If fragmentation yields the imidazolidine side, the mass shifts .
-
Recommendation: Use the 266 -> 126 transition for d4 if it is the most abundant, but ensure chromatographic resolution from interferences. Ideally, find a transition that retains the deuterium (e.g., loss of NO2, M-46) if specificity is an issue.
-
Recommended MRM Table:
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Purpose |
| Imidaclothiz | 262.1 | 126.0 | 50 | 20 | Quantifier (Native) |
| Imidaclothiz | 262.1 | 181.0 | 50 | 15 | Qualifier (Native) |
| Imidaclothiz-d4 | 266.1 | 126.0 | 50 | 20 | Quantifier (IS) |
| Imidaclothiz-d4 | 266.1 | 185.0 | 50 | 15 | Qualifier (IS) |
Note: The 266->126 transition implies the fragment is the chlorothiazole moiety (unlabeled). This is acceptable only because the precursor (266) filters out the native (262). If your resolution is low, cross-talk may occur.
Part 6: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low IS Recovery (<50%) | Precipitation of IS in matrix. | Ensure WIS solvent matches the extraction solvent (ACN). Do not use 100% water for WIS. |
| Signal Suppression | Co-eluting phospholipids. | Improve d-SPE cleanup (add Z-Sep or C18). Switch mobile phase to Methanol/Ammonium Formate. |
| IS "Ghost" Peak in Blank | Contaminated injector or carryover. | Run 3 blank injections (ACN) after high standards. Check needle wash solvent. |
| Non-Linear Calibration | Deuterium isotope effect (rare in HPLC). | Ensure IS concentration is constant across all levels. Check if d4 and d0 co-elute exactly (d4 may elute slightly earlier). |
Part 7: References
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate (QuEChERS). AOAC. Link
-
Kamel, A. (2010). Refined QuEChERS method for the determination of neonicotinoid residues in fruits and vegetables. Journal of Agricultural and Food Chemistry. Link
-
European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. EU Reference Laboratories.[6] Link
-
Shimadzu Corporation. (2020). LC-MS/MS Method Package for Residual Pesticides. Application News. Link
-
LGC Standards. (2024). Imidaclothiz-d4 Product Specification and Stability Data.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ELISA for the analysis of imidacloprid in biological samples: Cross-reactivities, matrix interferences, and comparison to LC-MS/MS - American Chemical Society [acs.digitellinc.com]
- 3. Imidaclothiz solution – CRM LABSTANDARD [crmlabstandard.com]
- 4. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Quantification of Imidaclothiz using Deuterated Internal Standards (LC-MS/MS)
Executive Summary
This guide details the protocol for developing a robust LC-MS/MS quantification method for Imidaclothiz , a neonicotinoid insecticide, utilizing Imidaclothiz-d4 as a stable isotope-labeled internal standard (SIL-IS).
While generic methods exist, this protocol addresses the specific challenge of trace-level quantification in complex matrices (e.g., agricultural runoff, honey, soil). We focus on the critical "tuning" phase—optimizing Multiple Reaction Monitoring (MRM) transitions to ensure the Internal Standard (IS) correctly compensates for matrix effects without introducing crosstalk or spectral interference.
Scientific Rationale & Mechanism
The Analyte: Imidaclothiz
Imidaclothiz (C₇H₈ClN₅O₂S) is a super-efficient neonicotinoid.[1] Structurally, it consists of two distinct moieties linked by a methylene bridge:
-
2-chloro-1,3-thiazol-5-yl group (Electron-withdrawing, stable).
-
Nitro-dihydroimidazol group (Polar, active site).
Molecular Weight: 261.69 g/mol Monoisotopic Mass: ~261.01 Da Precursor Ion [M+H]⁺: 262.0 Da
The Internal Standard: Imidaclothiz-d4
The d4 variant incorporates four deuterium atoms on the ethylene bridge of the imidazolidine ring. Precursor Ion [M+H]⁺: 266.0 Da (+4 Da shift).
Critical Mechanistic Insight: During Collision-Induced Dissociation (CID), the primary fragmentation pathway for neonicotinoids often involves the cleavage of the bridge between the ring and the heteroaromatic group.
-
Imidaclothiz (262.[1]0) → 132.0 (Chlorothiazole cation) . The charge remains on the thiazole fragment.
-
Imidaclothiz-d4 (266.0) → 132.0 (Chlorothiazole cation) .
-
Note: Because the deuterium labels are on the imidazolidine ring (the lost neutral fragment), the primary product ion (m/z 132.0) appears at the same mass for both the analyte and the IS.
-
Implication: You must rely entirely on Q1 (Precursor) resolution to distinguish Analyte from IS. If the Q1 isolation window is too wide (e.g., >1.0 Da), or if there is isotopic overlap, crosstalk may occur. This protocol optimizes Collision Energy (CE) to maximize alternative transitions where possible or strictly defines Q1 resolution requirements.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for optimizing the MRM transitions, ensuring the chosen parameters are data-driven.
Figure 1: Step-by-step workflow for MRM optimization. Note the critical validation step for crosstalk due to the shared product ion.
Detailed Protocol: MRM Optimization
Phase 1: Standard Preparation
Objective: Create clean, high-intensity stock solutions for infusion.
-
Stock Solution A (Analyte): Dissolve 1.0 mg Imidaclothiz in 10 mL Methanol (HPLC grade). Conc: 100 µg/mL.
-
Stock Solution B (IS): Dissolve 1.0 mg Imidaclothiz-d4 in 10 mL Methanol. Conc: 100 µg/mL.
-
Infusion Standard: Dilute Stock A and B separately to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation [M+H]⁺ in ESI positive mode.
-
Phase 2: MS Source Tuning (ESI+)
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, or Shimadzu 8060). Mode: Electrospray Ionization (ESI), Positive.
-
Infuse the 1 µg/mL Imidaclothiz solution at 5–10 µL/min via syringe pump combined with LC flow (0.3 mL/min) via a T-tee to simulate run conditions.
-
Source Parameters (Starting Points):
-
Gas Temp: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 40 psi
-
Capillary Voltage: 3500–4000 V
-
-
Optimize Declustering Potential (DP): Ramp DP from 0 to 120 V. Look for the maximum intensity of m/z 262.0 while avoiding in-source fragmentation.
-
Target: Maximize [M+H]⁺.
-
Phase 3: Product Ion Scan & CE Optimization
Objective: Determine the energy required to fragment the precursor into stable product ions.
-
Q1 Selection: Set Q1 to 262.0 (Analyte) and 266.0 (IS).
-
Q3 Scan: Scan range 50–280 Da.
-
Collision Energy (CE) Ramp: 5, 15, 25, 35, 45, 55 eV.
Observed Transitions (Theoretical & Empirical):
| Compound | Precursor (Q1) | Product (Q3) | Fragment Identity | Type | CE (Approx) |
| Imidaclothiz | 262.0 | 132.0 | Chlorothiazole-CH₂⁺ | Quantifier | 20-25 eV |
| Imidaclothiz | 262.0 | 181.0 | Loss of NO₂ + partial ring | Qualifier | 15-20 eV |
| Imidaclothiz | 262.0 | 216.0 | [M+H - NO₂]⁺ | Qualifier | 10-15 eV |
| Imidaclothiz-d4 | 266.0 | 132.0 | Chlorothiazole-CH₂⁺ (No D) | Quantifier | 20-25 eV |
| Imidaclothiz-d4 | 266.0 | 220.0 | [M+H - NO₂]⁺ (Retains D4) | Qualifier | 10-15 eV |
Note: The IS Quantifier transition (266 -> 132) shares the same product mass as the Analyte. This is acceptable because the Precursor masses (262 vs 266) are resolved.
Phase 4: LC Method Integration
Objective: Separate matrix interferences and ensure sharp peak shapes.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.3 - 0.4 mL/min.
Validation & Troubleshooting
Linearity and Range
Construct a calibration curve from 0.5 ng/mL to 100 ng/mL.
-
Criterion: r² > 0.99.
-
Weighting: 1/x or 1/x² is recommended due to the heteroscedasticity of MS data.
Isotope Contribution (Crosstalk) Check
Since the product ion (132.0) is identical, you must verify that the d4-IS does not contribute signal to the native analyte channel.
-
Inject a high concentration IS blank (IS only, no Analyte).
-
Monitor the Analyte transition (262 -> 132).
-
Requirement: Signal in the analyte channel must be < 20% of the LOQ (Limit of Quantification).
-
If signal is high: It implies the IS contains native impurity (d0) or the Q1 isolation window is capturing the d0 isotope envelope. Narrow the Q1 resolution to "Unit" or "High".
-
Matrix Effect (ME) Calculation
-
The d4-IS should show a similar ME to the analyte. If Analyte ME is -50% (suppression) and IS ME is -10%, the IS is not tracking the analyte well (possibly due to chromatographic separation of D and H species). Ensure Retention Times match exactly.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 184601, Imidaclothiz. Retrieved from [Link]
-
Kavanagh, S., et al. (2018). Mass spectra and characteristic fragment pattern of imidacloprid.[2] ResearchGate.[2] Retrieved from [Link]
-
Agilent Technologies (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note. Retrieved from [Link]
-
Shimadzu Corporation. Pesticide MRM Library Support for LC/MS/MS.[3] Retrieved from [Link]
Disclaimer: This protocol is intended for research and development purposes. All quantification methods must be validated according to local regulatory guidelines (e.g., SANTE/11312/2021, FDA Bioanalytical Method Validation) before routine use.
Sources
Application Note: A Robust QuEChERS Protocol for the Extraction of Pesticide Residues Utilizing Imidaclothiz-d4 as an Internal Standard
Abstract
This application note presents a detailed protocol for the extraction and cleanup of multi-class pesticide residues from complex matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. To enhance quantitative accuracy and precision, this protocol incorporates the use of a deuterated internal standard, Imidaclothiz-d4. The procedural steps are based on established official methods, such as AOAC 2007.01 and EN 15662, and are designed for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). We provide in-depth explanations for each step, from sample homogenization to the final extract preparation, emphasizing the scientific rationale behind the selection of reagents and procedural choices. This guide is intended for researchers, analytical scientists, and laboratory professionals in the fields of food safety, environmental monitoring, and drug development.
Introduction: The Challenge of Pesticide Residue Analysis
The widespread use of pesticides in modern agriculture necessitates robust analytical methods to monitor their residues in food and environmental samples, ensuring compliance with regulatory limits and safeguarding public health.[1][2] The complexity and diversity of sample matrices (e.g., fruits, vegetables, soils) pose a significant analytical challenge, often introducing interferences that can compromise the accuracy and sensitivity of results.
The QuEChERS method has become the industry standard for pesticide extraction due to its simplicity, speed, and effectiveness across a wide range of analytes and matrices.[3][4][5] It combines a salting-out liquid-liquid extraction with a dispersive solid-phase extraction (dSPE) cleanup step.[3] This streamlined workflow minimizes solvent usage and labor, offering high sample throughput.[6]
To address the inevitable analyte losses during sample preparation and to correct for matrix effects in instrumental analysis, the use of an internal standard is paramount. An ideal internal standard is a compound that is chemically similar to the target analytes but can be distinguished by the detector. Isotopically labeled standards, such as Imidaclothiz-d4, are considered the gold standard. Imidaclothiz is a neonicotinoid insecticide, and its deuterated analog serves as an excellent internal standard for the analysis of related pesticides, tracking the target analytes through the entire analytical process.[7]
Principle of the Method
The QuEChERS protocol follows a two-stage process:
-
Extraction and Partitioning: A homogenized sample is first extracted with acetonitrile, a water-miscible solvent.[4][5] The addition of specific salts, primarily magnesium sulfate (MgSO₄) along with others like sodium chloride (NaCl) or sodium acetate (NaOAc), induces phase separation.[4][8] This "salting-out" effect partitions the pesticides into the acetonitrile layer while removing a significant portion of water-soluble matrix components.[1] Buffering salts are also included to maintain a stable pH, which is crucial for the stability of pH-labile pesticides.[4]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents in a process called dispersive SPE.[9][10][11] The sorbents are chosen based on the matrix type to selectively remove interfering compounds.[9][10][12] For instance, Primary Secondary Amine (PSA) removes organic acids and sugars, C18 removes nonpolar interferences like fats, and Graphitized Carbon Black (GCB) removes pigments and sterols.[13][14] After vortexing and centrifugation, the purified supernatant is ready for instrumental analysis.[15]
The internal standard, Imidaclothiz-d4, is introduced at the beginning of the extraction process. This ensures that it experiences the same conditions as the target analytes throughout extraction, cleanup, and injection, thereby providing a reliable basis for accurate quantification.
Materials and Reagents
Equipment
-
High-speed centrifuge (capable of ≥4000 rpm) with 50 mL and 15 mL tube rotors
-
Homogenizer (e.g., probe blender or high-speed blender)
-
Vortex mixer
-
Analytical balance (4 decimal places)
-
Solvent dispenser and calibrated pipettes
-
Syringe filters (0.22 µm, PTFE or equivalent)
-
Autosampler vials for LC or GC analysis
Chemicals and Standards
-
Acetonitrile (ACN), LC-MS grade or equivalent
-
Water, HPLC or LC-MS grade
-
Formic Acid (for LC-MS mobile phase)
-
Magnesium Sulfate (MgSO₄), anhydrous, analytical grade
-
Sodium Chloride (NaCl), analytical grade
-
Sodium Acetate (NaOAc), anhydrous, analytical grade
-
Trisodium Citrate Dihydrate and Disodium Hydrogen Citrate Sesquihydrate (for EN 15662 method)
-
Primary Secondary Amine (PSA) sorbent
-
C18 (Octadecyl) sorbent
-
Graphitized Carbon Black (GCB)
-
Pesticide reference standards
-
Internal Standard: Imidaclothiz-d4 (CAS No. 105843-36-5 unlabelled), analytical standard grade.[16][17] Prepare a stock solution in acetonitrile (e.g., 100 µg/mL) and working solutions as needed.
Note: Pre-weighed QuEChERS salt and dSPE tube kits are commercially available and highly recommended for convenience and consistency, conforming to AOAC 2007.01 or EN 15662 methods.[6]
Detailed Step-by-Step Protocol
This protocol is based on the AOAC Official Method 2007.01 for a 15 g sample.[3][8][13] Adjustments may be required for different sample weights or methods (e.g., EN 15662).
Sample Preparation and Homogenization
-
Weigh 15 g (± 0.1 g) of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples (e.g., cereals, dried fruit), weigh a smaller amount (e.g., 3 g) and add an appropriate volume of water (e.g., 12 mL) to rehydrate the sample to an approximate 80% water content.[18][19] Let it hydrate for 30 minutes.
Internal Standard Spiking and Extraction
-
Internal Standard Addition (Crucial Step): Add a precise volume of the Imidaclothiz-d4 working solution to the 50 mL tube containing the sample. A typical final concentration in the extract might be 10-50 ng/mL. The optimal concentration should be determined during method validation.
-
Causality Explanation: The internal standard must be added at this initial stage to accurately account for analyte loss during all subsequent steps, including extraction, partitioning, and cleanup. It also compensates for variations in injection volume and matrix-induced ion suppression or enhancement during instrumental analysis.
-
-
Add 15 mL of 1% acetic acid in acetonitrile to the tube.[3]
-
Causality Explanation: Acetonitrile is the preferred solvent due to its ability to extract a broad range of pesticides and its immiscibility with water in the presence of high salt concentrations. Acetic acid helps to stabilize base-sensitive pesticides.
-
-
Cap the tube securely and shake vigorously for 1 minute using a vortex mixer or mechanical shaker. This ensures thorough interaction between the solvent and the sample matrix for efficient extraction of the target analytes.
-
Add the contents of a QuEChERS AOAC extraction salt packet (containing 6 g MgSO₄ and 1.5 g NaOAc) to the tube.[6]
-
Causality Explanation: Anhydrous MgSO₄ is a drying agent that absorbs water, facilitating the phase separation of acetonitrile from the aqueous sample matrix. Sodium acetate acts as a buffer to maintain a consistent pH.
-
-
Immediately cap and shake vigorously for 1 minute. An exothermic reaction will occur as the MgSO₄ is hydrated.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in a clear separation between the upper acetonitrile layer (containing the pesticides) and the lower aqueous/solid sample layer.[3]
Dispersive SPE (dSPE) Cleanup
-
Carefully transfer an aliquot of the supernatant (upper acetonitrile layer) to a 2 mL or 15 mL dSPE cleanup tube. The choice of dSPE tube depends on the sample matrix.
-
Causality Explanation: This step is critical for removing matrix co-extractives that can interfere with analysis and contaminate the analytical instrument.[9][10] The selection of sorbents is key:
-
General Fruits & Vegetables: Use a tube with MgSO₄ and PSA.
-
Samples with Fats/Waxes: Use a tube with MgSO₄, PSA, and C18.
-
Samples with Pigments (e.g., spinach, peppers): Use a tube with MgSO₄, PSA, and GCB.
-
-
-
Cap the dSPE tube and shake vigorously for 30 seconds to 1 minute to ensure the extract interacts with the cleanup sorbents.
-
Centrifuge the dSPE tube at ≥4000 rpm for 5 minutes.
Final Extract Preparation
-
Carefully transfer the final purified extract into an autosampler vial.
-
At this point, the extract can be analyzed directly by GC-MS or LC-MS/MS.[15] For LC-MS/MS analysis, it is often beneficial to add a small amount of formic acid or dilute the extract with the initial mobile phase to improve peak shape for early-eluting analytes.
Visualization of the Workflow
The following diagram illustrates the complete QuEChERS workflow, highlighting the critical step of internal standard addition.
Caption: QuEChERS workflow with Imidaclothiz-d4 internal standard addition.
Data Presentation and Expected Results
The success of the method is evaluated through a validation process according to guidelines like SANTE/12682/2019.[20] Key performance indicators include recovery, repeatability (RSD), and linearity.
Table 1: Example Composition of Standard QuEChERS Kits
| Method | Extraction Salts (for 15 g sample) | dSPE Cleanup Sorbents (per mL of extract) |
| AOAC 2007.01 | 6 g MgSO₄, 1.5 g NaOAc | 50 mg PSA, 150 mg MgSO₄ |
| EN 15662 | 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate | 25 mg PSA, 150 mg MgSO₄ |
Table 2: Illustrative LC-MS/MS Parameters for Analysis
This table provides example parameters and is not exhaustive. Method development and optimization are required.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Imidacloprid | 256.1 | 209.1 | 15 |
| Imidaclothiz-d4 (IS) | 266.7 | 175.1 | 20 |
| Thiamethoxam | 292.0 | 211.0 | 18 |
| Clothianidin | 250.0 | 169.0 | 17 |
| Tebuconazole | 308.1 | 70.1 | 30 |
Table 3: Typical Method Validation Performance Criteria
| Parameter | Acceptance Criteria (e.g., SANTE guidelines) |
| Recovery | 70-120%[2][13][20] |
| Repeatability (RSDr) | ≤ 20%[20] |
| Linearity (r²) | ≥ 0.99[21] |
| Limit of Quantitation (LOQ) | Must be at or below the regulatory Maximum Residue Limit (MRL) |
The use of Imidaclothiz-d4 should result in excellent precision, with RSDs typically below 15% for the target analytes, even in complex matrices.[13] The recovery rates for a wide range of pesticides are generally expected to fall within the 70-120% range.[2][13]
Conclusion
The QuEChERS method is a highly efficient and effective technique for the multi-residue analysis of pesticides. The protocol detailed in this application note, which incorporates the isotopically labeled internal standard Imidaclothiz-d4, provides a robust framework for achieving accurate and reliable quantification. By adding the internal standard at the beginning of the workflow, analysts can effectively compensate for variations in recovery and matrix effects, ensuring the highest level of data quality. Proper method validation is essential to confirm performance for specific analyte-matrix combinations.[22] This self-validating system, grounded in official methodologies, empowers researchers and analytical professionals to confidently tackle the challenges of modern pesticide residue analysis.
References
-
Agilent Technologies. (n.d.). Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology. Retrieved from [Link]
-
Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]
-
JoVE. (2022, December 28). Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate. Retrieved from [Link]
-
Phenomenex. (n.d.). Analysis of 18 Pesticide Residues in Spinach using roQ QuEChERS and GC/MS & LC/MS/MS. Retrieved from [Link]
-
Majors, R. E. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Retrieved from [Link]
-
Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
MDPI. (2022, July 5). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]
-
Teknokroma. (n.d.). Finisterre QuEChERS Extraction and Dispersive SPE kits. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Pesticide Residues in Black Peppercorns Using LC-MS/MS After Extraction and Clean up Using QuEChERS. Retrieved from [Link]
-
Scribd. (n.d.). MRM Aoac 2007 01 PDF. Retrieved from [Link]
-
Taylor & Francis Online. (2016, June 22). Validation of QuEChERS method for the determination of some pesticide residues in two apple varieties. Retrieved from [Link]
-
NUCLEUS information resources. (n.d.). AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Retrieved from [Link]
-
BSI Knowledge. (2018, June 30). BS EN 15662:2018 - Foods of plant origin. Multimethod for the determination of pesticide residues using GC- and LC-based analysis following acetonitrile extraction/partitioning and clean-up by dispersive SPE. Modular QuEChERS-method. Retrieved from [Link]
-
NUCLEUS information resources. (n.d.). QuEChERS Methodology: AOAC Method. Retrieved from [Link]
-
Cole-Parmer. (2025, August 1). The QuEChERS Workflow for Pesticide Residue Analysis. Retrieved from [Link]
-
EURL-Pesticides. (2015, May 20). Analysis of Acidic Pesticides using QuEChERS (EN15662) and acidified QuEChERS method. Retrieved from [Link]
-
European Commission. (n.d.). Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Retrieved from [Link]
-
PubMed. (2024, September 30). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Retrieved from [Link]
-
Academia.edu. (n.d.). AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Retrieved from [Link]
-
iTeh Standards. (2017, December 27). SIST EN 15662:2018 - Foods of plant origin - Multimethod for the determination of pesticide residues. Retrieved from [Link]
-
NIH. (n.d.). Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop. Retrieved from [Link]
-
European Standards. (n.d.). CSN EN 15662 - Foods of plant origin - Multimethod for the determination of pesticide residues. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Comparison of solid-phase extraction sorbents for cleanup in pesticide residue analysis of fresh fruits and vegetables. Retrieved from [Link]
-
ResearchGate. (2019, February 12). Development, validation of QuEChERS-based method for simultaneous determination of multiclass pesticide residue in milk. Retrieved from [Link]
-
PubMed. (2024, August 14). Characterization of the Metabolites of Neonicotinoid Insecticide Imidaclothiz in Mice. Retrieved from [Link]
-
YouTube. (2018, May 16). How to Choose the Right dSPE for QuEChERS. Retrieved from [Link]
-
USGS Publications Warehouse. (n.d.). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. Retrieved from [Link]
-
NIH. (n.d.). Dispersive Solid Phase Extraction for the Analysis of Veterinary Drugs Applied to Food Samples: A Review. Retrieved from [Link]
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Application Notes and Protocols for the Use of Imidaclothiz-d4 in Agricultural Soil Analysis
Introduction: The Role of Imidaclothiz and the Necessity for Precise Quantification
Imidaclothiz is a fourth-generation neonicotinoid insecticide employed for the control of a broad spectrum of sucking and chewing insect pests in various agricultural settings.[1] As with many modern pesticides, its application necessitates rigorous monitoring to assess its environmental fate, ensure food safety, and comply with regulatory standards. The accurate quantification of Imidaclothiz residues in complex matrices like agricultural soil presents significant analytical challenges, including sample heterogeneity, low concentration levels, and the potential for signal suppression or enhancement during analysis (matrix effects).
To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in analytical chemistry, particularly for methods employing mass spectrometry.[2] Imidaclothiz-d4, a deuterated analog of Imidaclothiz, serves as an ideal internal standard for this purpose. By introducing a known quantity of Imidaclothiz-d4 at the beginning of the sample preparation process, analysts can correct for the loss of the target analyte during extraction and cleanup, as well as compensate for variations in instrument response. This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the proper use of Imidaclothiz-d4 as an internal standard for the robust and accurate analysis of Imidaclothiz in agricultural soil.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., Imidaclothiz-d4) to a sample before any processing steps.[2] The underlying principle is that the isotopically labeled standard is chemically identical to the native analyte and will therefore exhibit the same behavior during extraction, cleanup, and chromatographic separation. Because the mass spectrometer can differentiate between the native analyte and the labeled standard based on their mass-to-charge ratios, the ratio of their signals can be used to accurately calculate the concentration of the native analyte in the original sample, regardless of sample loss during preparation.
Part 1: Preparation of Imidaclothiz-d4 Standard Solutions
The accurate preparation of stock and working standard solutions is paramount for the success of any quantitative analysis. All solutions should be prepared in a clean laboratory environment using high-purity solvents and calibrated volumetric equipment.
Required Materials
-
Imidaclothiz-d4 certified reference material
-
HPLC-grade or LC-MS grade acetonitrile
-
HPLC-grade or LC-MS grade methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps for storage
Protocol for Preparation of Stock Solution (e.g., 100 µg/mL)
-
Equilibration: Allow the vial containing the Imidaclothiz-d4 certified reference material to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the Imidaclothiz-d4 standard (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a 100 mL Class A volumetric flask. Add a small volume of acetonitrile (e.g., 20-30 mL) and gently swirl to dissolve the standard completely. Sonication may be used if necessary to ensure full dissolution.
-
Dilution to Volume: Once the standard is completely dissolved, bring the flask to the 100 mL mark with acetonitrile. Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Store the solution at -20°C. Properly prepared stock solutions are typically stable for 6-12 months.[3]
Protocol for Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution to concentrations suitable for spiking into soil samples and for preparing calibration standards.
Example: Preparation of a 1 µg/mL Working Solution
-
Allow the 100 µg/mL stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 1 mL of the stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Cap the flask and invert several times to ensure homogeneity.
-
Store the working solution in an amber glass vial at -20°C. Working solutions should be prepared more frequently than stock solutions, typically every 1-3 months.[3]
| Solution Type | Analyte | Solvent | Example Concentration | Storage Conditions |
| Stock Solution | Imidaclothiz-d4 | Acetonitrile | 100 µg/mL | -20°C |
| Working Solution | Imidaclothiz-d4 | Acetonitrile | 1.0 µg/mL | -20°C |
Part 2: Spiking of Agricultural Soil Samples
The addition of the internal standard should occur at the very beginning of the sample preparation process to account for any analyte loss during the entire workflow.[4]
Soil Sample Homogenization
Before taking a subsample for analysis, the entire soil sample should be thoroughly homogenized to ensure that the portion taken is representative of the whole. This can be achieved by passing the air-dried soil through a 2 mm sieve and then mixing it thoroughly.[5]
Spiking Protocol
-
Weighing: Accurately weigh a representative subsample of the homogenized soil (e.g., 10 g) into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Addition: Using a calibrated micropipette, add a precise volume of the Imidaclothiz-d4 working solution to the soil sample. The target concentration of the internal standard in the final extract should be in the mid-range of the calibration curve. A common approach is to spike at a concentration that will result in a final concentration of 10-50 ng/mL in the analytical extract. For a 10 g soil sample and a final extract volume of 1 mL, adding 100 µL of a 1 µg/mL working solution would result in a final concentration of 10 ng/g in the soil.
-
Equilibration: After spiking, allow the solvent to evaporate briefly before proceeding with the extraction. This ensures that the internal standard is well-distributed within the soil matrix.
Part 3: Extraction and Cleanup using the QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[6][7] The following is a modified QuEChERS protocol suitable for the extraction of Imidaclothiz from agricultural soil.
Workflow Diagram
Caption: QuEChERS workflow for soil analysis.
Detailed Protocol
-
Hydration: To the 10 g soil sample (already spiked with Imidaclothiz-d4), add 10 mL of deionized water and vortex for 30 seconds. For dry soils, this hydration step is crucial for efficient extraction.[7][8]
-
Extraction Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) to the tube.[9]
-
Extraction: Immediately cap the tube and shake vigorously for 1 minute. This ensures that the salts dissolve and partition the acetonitrile from the aqueous layer, driving the pesticides into the organic phase.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes. This will result in a clear separation of the acetonitrile supernatant from the soil and aqueous layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a portion of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and C18 sorbent (to remove nonpolar interferences), along with anhydrous MgSO₄ to remove any remaining water. A common composition is 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Cleanup Vortex and Centrifugation: Cap the d-SPE tube and vortex for 30 seconds. Then, centrifuge at ≥3000 x g for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract. Carefully transfer a portion of this extract into an autosampler vial for LC-MS/MS analysis.
| Step | Reagent/Material | Purpose |
| 1. Hydration | 10 mL Deionized Water | Improves extraction efficiency in dry soils. |
| 2. Extraction | 10 mL Acetonitrile | Extracts pesticides from the soil matrix. |
| 3. Salting Out | QuEChERS Salts (MgSO₄, NaCl, Citrates) | Induces phase separation. |
| 6. d-SPE | PSA, C18, MgSO₄ | Removes interfering matrix components. |
Part 4: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the determination of neonicotinoid pesticides due to its high sensitivity and selectivity.[10]
Suggested LC-MS/MS Parameters
The following are suggested starting parameters for the analysis of Imidaclothiz and Imidaclothiz-d4. These may need to be optimized for your specific instrumentation.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 95% B, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The selection of appropriate precursor and product ions is critical for the selectivity of the MS/MS analysis. The following are suggested MRM transitions for Imidaclothiz and its deuterated internal standard. At least two transitions should be monitored for each analyte for confident identification.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Imidaclothiz | 262.0 | 214.0 | 15 | 125.0 | 25 |
| Imidaclothiz-d4 | 266.0 | 218.0 | 15 | 129.0 | 25 |
Note: These are theoretical values and should be optimized empirically on your specific mass spectrometer.
Calibration
A calibration curve should be prepared using a series of standards at different concentrations (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL). To account for matrix effects, it is highly recommended to prepare matrix-matched calibration standards by fortifying blank soil extract with the calibration standards and a constant concentration of the Imidaclothiz-d4 internal standard.[11] The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Conclusion
The use of Imidaclothiz-d4 as an internal standard in conjunction with the QuEChERS extraction method and LC-MS/MS analysis provides a robust and reliable workflow for the accurate quantification of Imidaclothiz residues in agricultural soil. The protocols outlined in this application note offer a comprehensive guide for researchers and analysts to achieve high-quality data that is essential for environmental monitoring and regulatory compliance. Adherence to good laboratory practices, including the use of certified reference materials and proper instrument calibration, is crucial for obtaining defensible results.
References
-
California Department of Food and Agriculture. (2022, March 1). Determination of 53 Pesticides in Groundwater by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and Gas Chromatography. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticides. Analytical method E_FP417.1 LC-MS/MS. Retrieved from [Link]
-
ResearchGate. Parameters for the LC/MS/MS analysis of pesticides. Retrieved from [Link]
- Chen, M., et al. (2018). Multiresidue method for analysis of 240 pesticides in tomato planting soils by ultra performance liquid chromatography coupled to mass spectrometry. Journal of the Brazilian Chemical Society, 29(9), 1854-1864.
-
European Commission. (2017). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. Retrieved from [Link]
-
University of Hertfordshire. Imidaclothiz. Pesticide Properties DataBase. Retrieved from [Link]
-
Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
- European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11813/2017.
- Kaur, R., et al. (2018). Development and validation of QuEChERS method for neonicotinoids in cotton. Journal of Entomology and Zoology Studies, 6(4), 113-118.
-
Shimadzu. C146-E421 LCMS Food Safety Applications. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 311: Analysis of Hazardous Air Pollutants in Paints and Coatings by Direct Injection into a Gas Chromatograph. Retrieved from [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
- Hürlimann, L., et al. (2023). A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control. Environmental Science & Technology, 57(34), 12765–12776.
-
U.S. Environmental Protection Agency. (2014, June 27). Standard Operating Procedures. Retrieved from [Link]
-
Shimadzu. Analysis of Soil. Retrieved from [Link]
- Lin, J., et al. (1999). Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes. Journal of Agricultural and Food Chemistry, 47(7), 2813-2821.
-
U.S. Environmental Protection Agency. Review and Evaluation of EPA Method 1668. Retrieved from [Link]
-
Agilent Technologies. (2016, March 4). Analyzing Multiresidue Pesticides Using QuEChERS - Fundamentals. YouTube. Retrieved from [Link]
- Li, Y., et al. (2025). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry.
-
North Central Regional Research Publication. Recommended Chemical Soil Test Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 6020: Inductively Coupled Plasma-Mass Spectrometry. Retrieved from [Link]
-
Agilent Technologies. Multi-Residue Pesticide Analysis with Dynamic Multiple Reaction Monitoring and Triple Quadrupole LC/MS/MS. Retrieved from [Link]
-
SWA Environmental Consultants & Engineers. (2025, July 15). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. Retrieved from [Link]
- May, E., et al. (2021).
- Pose-Juan, E., et al. (2015). Simultaneous determination of thiamethoxam, clothianidin, and metazachlor residues in soil by ultrahigh performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry.
- Google Patents. (2019). Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
Sources
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Application Note: Precision Quantitation of Imidaclothiz and Imidaclothiz-d4 on C18 Columns via LC-MS/MS
Abstract & Core Directive
This application note details the chromatographic behavior and retention time (RT) characteristics of Imidaclothiz and its deuterated internal standard, Imidaclothiz-d4 , on C18 stationary phases. While Imidaclothiz is a moderately polar neonicotinoid insecticide (LogP ~0.57–0.9), precise quantitation in complex matrices (honey, tea, crops) requires the use of stable isotope-labeled internal standards (SIL-IS) to compensate for matrix effects and ionization suppression.
Critical Insight: Unlike simple UV detection, LC-MS/MS workflows rely on Imidaclothiz-d4 co-eluting (or nearly co-eluting) with the target analyte to experience the exact same matrix environment at the electrospray ionization (ESI) source. This guide provides the protocol to achieve synchronized retention, explains the theoretical "Deuterium Isotope Effect" that can cause slight RT shifts, and offers a self-validating method for robust quantitation.
Theoretical Background: The Deuterium Isotope Effect in RPLC
To master the retention of Imidaclothiz-d4, one must understand why it might separate from the non-deuterated parent.
The Mechanism
In Reverse Phase Liquid Chromatography (RPLC), retention is governed by the solvophobic effect and van der Waals interactions between the analyte and the C18 alkyl chains.
-
C-D vs. C-H Bonds: The carbon-deuterium (C-D) bond is shorter and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[1][2] This results in a slightly smaller molar volume and lower polarizability for the deuterated molecule.
-
Lipophilicity: Consequently, deuterated isotopologues are slightly less lipophilic than their hydrogenated counterparts.[1]
-
Chromatographic Result: On a C18 column, Imidaclothiz-d4 will theoretically elute slightly earlier than Imidaclothiz.[1] However, due to the relatively low number of deuterium atoms (d4) and the polar nature of the imidazolidine ring, this shift is often negligible (< 0.05 min) under standard gradient conditions, appearing as perfect co-elution.
Visualization of Interaction Logic
Figure 1: Mechanistic difference in retention between hydrogenated and deuterated isotopologues on C18 phases.
Method Development & Optimization
Physicochemical Context[1][3][4][5]
-
Imidaclothiz pKa: ~1.56 (basic nitrogen) and ~11.[1][3]12. It exists as a cation at very low pH but is neutral in standard LC conditions (pH 3-5).[1]
-
Challenge: Because it is polar, it elutes early on C18, potentially in the "void volume" where ion suppression is highest.
-
Solution: Use a highly aqueous start (5-10% Organic) to trap the analyte at the head of the column, or use a column capable of retaining polar compounds (e.g., C18 with polar embedding or HILIC, though C18 is sufficient for this protocol).
Column Selection[1]
-
Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18.[1]
-
Dimensions: 2.1 x 100 mm, 1.8 µm or 3.5 µm (UHPLC/HPLC).
-
Rationale: End-capped C18 prevents secondary interactions with the basic nitrogen in the imidazolidine ring, ensuring sharp peaks.
Mobile Phase Chemistry
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]
-
B: Acetonitrile (or Methanol) + 0.1% Formic Acid.[1]
-
Role of Additives: Formic acid ensures the analyte is protonated [M+H]+ for ESI+ detection. Ammonium formate buffers the pH, improving RT reproducibility.
Comprehensive Protocol
Reagent Preparation
-
Stock Solutions: Dissolve 10 mg Imidaclothiz and 1 mg Imidaclothiz-d4 in Acetonitrile to create 1000 ppm and 100 ppm stocks, respectively. Store at -20°C.
-
Internal Standard Spiking Solution: Dilute D4 stock to 100 ppb in water/acetonitrile (90:10).
LC-MS/MS Instrument Parameters
| Parameter | Setting | Notes |
| Column Temp | 35°C - 40°C | Higher temp reduces backpressure and improves mass transfer.[1] |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI ionization efficiency.[1] |
| Injection Vol | 2 - 5 µL | Keep low to prevent solvent effects on early eluting peaks.[1] |
| Ionization | ESI Positive (+) | Imidaclothiz forms [M+H]+ readily.[1] |
| Capillary Voltage | 3.5 - 4.5 kV | Standard ESI+ setting.[1] |
Gradient Program (Standard 10 min Run)
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Loading: High aqueous content traps polar Imidaclothiz. |
| 1.00 | 10% | Isocratic hold to elute salts/matrix.[1] |
| 6.00 | 90% | Elution: Linear ramp.[1] Imidaclothiz typically elutes ~4.5 - 5.5 min.[1] |
| 7.50 | 90% | Column Wash. |
| 7.60 | 10% | Return to initial conditions.[1] |
| 10.00 | 10% | Re-equilibration: Critical for RT reproducibility.[1] |
MRM Transitions (Quantitation)
| Analyte | Precursor (m/z) | Product (m/z) | Role |
| Imidaclothiz | 262.0 | 181.0 | Quantifier |
| Imidaclothiz | 262.0 | 132.0 | Qualifier |
| Imidaclothiz-d4 | 266.0 | 185.0 | IS Quantifier |
Note: The D4 precursor is +4 Da shifted.[1] Ensure the isolation window is narrow enough to avoid cross-talk if concentrations are high.
Experimental Workflow Diagram
Figure 2: End-to-end workflow for trace analysis of Imidaclothiz using D4-IS.[1]
Results, Discussion & Self-Validation
Expected Retention Times
Under the conditions described above (Agilent ZORBAX C18, 10-90% B gradient):
-
Imidaclothiz RT: ~4.80 ± 0.05 min
-
Imidaclothiz-d4 RT: ~4.78 ± 0.05 min[1]
Observation: You may observe the D4 peak eluting 1-2 seconds earlier than the parent.[1] This is normal. If the shift is > 0.2 min, check your system dead volume or gradient delay volume, as this indicates a potential issue with mixing or equilibration.
System Suitability Test (SST)
To ensure the method is self-validating, run the following SST before every batch:
-
Resolution Check: Ensure Imidaclothiz is separated from the solvent front (k' > 2).[1] With a void time (t0) of ~0.5 min, the analyte should elute after 1.5 min.
-
IS Consistency: Plot the Peak Area of Imidaclothiz-d4 across 10 injections. The RSD should be < 5%.[1] If it drifts, it indicates matrix buildup on the column or source contamination.
-
RT Stability: RT drift should not exceed ±0.1 min.
Troubleshooting Matrix Effects
If the recovery of Imidaclothiz-d4 drops below 70% in a sample compared to solvent standards, you are experiencing ion suppression.
-
Action: Increase the dilution factor of the sample or switch to a slower gradient (e.g., 10-50% B over 10 mins) to better separate the analyte from matrix components.
References
-
PubChem. (2025).[1][3] Imidaclothiz | C7H8ClN5O2S | CID 184601.[1] National Library of Medicine.[1] [Link]
-
Zhang, et al. (2020).[1][4] A comprehensive review on the pretreatment and detection methods of neonicotinoid insecticides. PMC / NIH.[1] [Link]
-
Agilent Technologies. (2017).[1] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Agilent Application Notes. [Link]
-
Ye, X., et al. (2014). Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry (ACS).[1] [Link]
Sources
- 1. Imidaclothiz | C7H8ClN5O2S | CID 184601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A comprehensive review on the pretreatment and detection methods of neonicotinoid insecticides in food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
Precision Quantitation of Imidaclothiz and Toxic Metabolites (M216, M149) via LC-MS/MS SIDA
Application Note: AN-IMT-2026-02
Abstract
This protocol details a validated methodology for the simultaneous determination of Imidaclothiz (IMT) and its high-toxicity metabolites (M216, M149) in complex agricultural matrices. Unlike standard neonicotinoid screens, this method utilizes a Stable Isotope Dilution Assay (SIDA) with Imidaclothiz-d4 to rigorously correct for matrix-induced ionization suppression. The protocol highlights the critical monitoring of the M149 metabolite , which exhibits acute toxicity to aquatic invertebrates up to 79-fold higher than the parent compound.[1][2]
Scientific Rationale & Mechanistic Insight
The Analytical Challenge
Imidaclothiz (1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-nitroimidazolidin-2-imine) is structurally distinct from Imidacloprid, possessing a chlorothiazole heterocycle rather than a chloropyridine ring.[3] This structural difference dictates its fragmentation pathway and metabolic fate.
In complex matrices (tea, spinach, soil), co-eluting pigments and polyphenols often cause significant signal suppression in Electrospray Ionization (ESI+). External calibration frequently fails to compensate for these effects, leading to underestimation of residues. This protocol employs Imidaclothiz-d4 (deuterated on the imidazolidine ring) as an internal standard. Because the d4-isotopologue co-elutes perfectly with the analyte but is spectrally distinct, it experiences the exact same matrix suppression, allowing for mathematical correction of the final result.
Metabolic Targets of Concern
Regulatory monitoring often focuses solely on the parent compound. However, recent toxicological data indicates that degradation products contribute disproportionately to environmental risk:[2]
-
M216 (Desnitro-Imidaclothiz): Formed via reduction/hydrolysis of the nitro group.
-
M149 (Chlorothiazole Fragment): A cleavage product exhibiting extreme toxicity to Daphnia magna (aquatic invertebrates).[1][2]
Figure 1: Metabolic Degradation & Toxicity Pathway [2]
Caption: Degradation pathway of Imidaclothiz showing the formation of the desnitro-metabolite (M216) and the highly toxic chlorothiazole fragment (M149).
Materials & Reagents
Standards
-
Target Analyte: Imidaclothiz (CAS 105843-36-5), Purity >98%.
-
Internal Standard: Imidaclothiz-d4 (CAS 105843-36-5 unlabelled), >95% isotopic purity.
-
Note: The deuterium atoms are located on the ethylene bridge of the imidazolidine ring.
-
-
Stock Solutions: Prepare 1000 mg/L individual stocks in Acetonitrile (ACN). Store at -20°C.
Reagents
-
Extraction Solvent: Acetonitrile (LC-MS Grade).
-
QuEChERS Salts (AOAC Method): 6 g MgSO₄, 1.5 g NaOAc (Sodium Acetate).
-
Why NaOAc? It buffers the extract to pH ~5, preventing the degradation of base-sensitive metabolites like M216 during extraction.
-
-
dSPE Cleanup: 150 mg MgSO₄ + 50 mg PSA (Primary Secondary Amine) + 50 mg C18 (for fatty samples).
-
Mobile Phase:
-
A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Experimental Protocol
Sample Preparation (Modified QuEChERS)
Critical Step: The Internal Standard (IS) must be added before extraction to correct for recovery losses.
-
Homogenization: Weigh 10.0 g of sample (fruit/vegetable/soil) into a 50 mL FEP centrifuge tube.
-
IS Addition: Spike with 50 µL of Imidaclothiz-d4 (10 µg/mL). Vortex for 30 sec and equilibrate for 15 min.
-
Extraction: Add 10 mL Acetonitrile. Shake vigorously (or use Geno/Grinder) for 1 min.
-
Partitioning: Add QuEChERS salt packet (6g MgSO₄ / 1.5g NaOAc). Shake immediately and vigorously for 1 min to prevent MgSO₄ agglomeration.
-
Centrifugation: Spin at 4000 rpm for 5 min.
-
Cleanup (dSPE): Transfer 1 mL of the supernatant to a dSPE tube (PSA/MgSO₄). Vortex 30 sec. Centrifuge 5 min.
-
Final Dilution: Transfer 200 µL of cleaned extract to an autosampler vial. Dilute with 800 µL of Water (Mobile Phase A).
-
Why Dilute? Injecting pure acetonitrile causes peak broadening for early eluting polar metabolites. Diluting with water focuses the peak on the column head.
-
Figure 2: Analytical Workflow
Caption: Step-by-step QuEChERS extraction workflow emphasizing early Internal Standard addition.
LC-MS/MS Instrumentation Parameters
-
Column: C18 Column (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 2.1 x 100 mm, 1.8 µm.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Gradient:
-
0-1 min: 10% B (Isocratic hold to trap polars)
-
1-8 min: 10% -> 95% B
-
8-10 min: 95% B (Wash)
-
10.1 min: 10% B (Re-equilibration)
-
MRM Transitions (ESI Positive)
The following Multiple Reaction Monitoring (MRM) table is optimized for sensitivity and selectivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Type | Structural Origin |
| Imidaclothiz | 262.0 | 181.1 | 20 | Quant | Imidazolidine ring fragment |
| 262.0 | 132.0 | 35 | Qual | Chlorothiazole cation | |
| Imidaclothiz-d4 | 266.0 | 185.1 | 20 | Quant | d4-Imidazolidine fragment |
| Metabolite M216 | 217.0 | 132.0 | 25 | Quant | Chlorothiazole cation |
| (Desnitro) | 217.0 | 160.0 | 15 | Qual | Loss of propyl-amine chain |
| Metabolite M149 | 149.0 | 105.0 | 22 | Quant | Thiazole fragmentation |
Data Processing Logic:
Calculate the Area Ratio:
Validation & Performance Criteria
To ensure Trustworthiness and regulatory compliance (SANTE/11312/2021), the method must meet these criteria:
-
Linearity:
over the range 1–100 ng/mL. -
Matrix Effect (ME): calculated as:
-
Note: Even if ME is high (-50%), the use of d4-IS negates the error, as the IS is suppressed by the exact same percentage.
-
-
Recovery: Spiked samples (at 10 and 100 µg/kg) should yield 70–120% recovery with RSD < 20%.
-
Limit of Quantitation (LOQ): Target 0.01 mg/kg (standard MRL for neonicotinoids).
References
-
Ma, H., et al. (2021). Kinetics, mechanisms and toxicity of the degradation of imidaclothiz in soil and water.[1] Journal of Hazardous Materials. Link
- Significance: Establishes the toxicity of metabolites M216 and M149.
-
LGC Standards. Imidaclothiz-d4 Reference Standard Data Sheet.Link
- Significance: Source for isotopic standard specific
-
European Commission. Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).Link
- Significance: Regulatory framework for valid
-
MassBank Europe. Imidaclothiz Mass Spectrum (Record EQ01127301).Link
-
Tao, Y., et al. (2021). Uptake and metabolic transformation of imidaclothiz in vegetables.[2] Journal of Agricultural and Food Chemistry.[6] Link
-
Significance: Identification of plant-specific metabolites.[7]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Environmental behaviors and ecotoxicity of imidaclothiz: a comprehensive review on fate, degradation processes, and ecological risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidaclothiz | C7H8ClN5O2S | CID 184601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kinetics, mechanisms and toxicity of the degradation of imidaclothiz in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 105843-36-5: 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-n… [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Correcting Matrix Effects in Tea Samples with Imidaclothiz-d4
Welcome to the technical support center for pesticide residue analysis in complex matrices. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Imidaclothiz-d4 to correct for matrix effects in tea samples during LC-MS/MS analysis.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core scientific principles that underpin the challenges and solutions in analyzing pesticides like Imidaclothiz in tea.
Q1: What exactly are "matrix effects" in LC-MS/MS analysis?
A: Matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte by the presence of co-eluting, undetected compounds in the sample matrix. During the electrospray ionization (ESI) process in the mass spectrometer's source, the analyte and matrix components compete for the available charge on the surface of the ESI droplet. If matrix components have a higher affinity for the charge or are present in high concentrations, they can reduce the amount of charge available for the analyte, leading to a weaker signal (ion suppression). Conversely, in some cases, they can improve the efficiency of the ionization process, leading to a stronger signal (ion enhancement). This interference is a major source of inaccuracy and imprecision in quantitative analysis.
Q2: Why is tea considered such a challenging matrix for pesticide analysis?
A: Tea is one of the most complex and difficult matrices for pesticide residue analysis due to its rich composition of compounds that can interfere with the analysis. These include:
-
Pigments: High concentrations of chlorophylls and carotenoids.
-
Polyphenols: Astringent compounds like tannins and catechins.
-
Alkaloids: Notably caffeine.
-
Waxes and Lipids: Co-extracted especially from dried tea leaves.
These components are readily co-extracted with pesticides during sample preparation and can cause significant matrix effects, leading to unreliable quantitative results.[1] Standard sample preparation methods like QuEChERS often require modification to provide sufficient cleanup for such high-background samples.[1]
Q3: What is an internal standard, and why is Imidaclothiz-d4 an ideal choice for analyzing Imidaclothiz?
A: An internal standard (IS) is a compound with chemical and physical properties nearly identical to the target analyte, which is added in a known quantity to every sample, calibrator, and quality control sample before processing.[2] Its purpose is to compensate for variations and losses during sample preparation and for matrix effects during LC-MS/MS analysis.
Imidaclothiz-d4 is a stable isotope-labeled (SIL) version of Imidaclothiz, where four hydrogen atoms have been replaced with deuterium atoms.[3] This makes it the "gold standard" for an internal standard for several reasons:
-
Identical Physicochemical Properties: It has virtually the same extraction efficiency, chromatographic retention time, and ionization behavior as the native (unlabeled) Imidaclothiz.[2]
-
Co-elution: It co-elutes with the target analyte, meaning it experiences the exact same matrix effects at the exact same time.[2]
-
Mass Differentiation: It is easily distinguished from the native analyte by the mass spectrometer due to the mass difference from the deuterium labels.[3]
By measuring the ratio of the analyte peak area to the internal standard peak area, any variations in sample preparation or signal intensity due to matrix effects are canceled out, leading to highly accurate and precise quantification.
Section 2: Troubleshooting Guide - From Sample Prep to Analysis
This section is formatted to address specific problems you might encounter during your workflow.
Problem 1: My analyte recoveries are low and inconsistent (<70%). What's wrong with my sample preparation?
A: Low and variable recoveries in tea samples are common and usually point to issues in the extraction and cleanup steps. The standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method often needs to be adapted for dry, complex matrices like tea.[4]
Causality & Solution:
-
Inefficient Initial Extraction: Dried tea has very low water content, which is necessary for the partitioning of pesticides into the acetonitrile solvent during the QuEChERS process.
-
Solution: Pre-hydrate the sample. Before adding acetonitrile, add a specified amount of reagent water (e.g., 10 mL for 2 g of tea) and allow the sample to soak for 30 minutes.[4] This rehydration step is critical for efficient extraction.
-
-
Inadequate Cleanup (Co-extraction of Interferences): The standard d-SPE (dispersive Solid Phase Extraction) sorbents may not be sufficient to remove the high load of pigments and polyphenols from tea.
-
Solution: Optimize your d-SPE sorbent mixture. For tea, a combination of sorbents is necessary to target different types of interferences.[5]
-
PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids.
-
C18 (Octadecylsilane): Removes non-polar interferences like waxes and lipids.
-
GCB (Graphitized Carbon Black): Crucial for removing pigments like chlorophyll and carotenoids. Caution: GCB can adsorb planar pesticides. If your target analyte is planar, use the minimum amount of GCB necessary or consider specialized cartridges designed to mitigate this issue.[1]
-
-
Key Action: Ensure you are adding the Imidaclothiz-d4 internal standard at the very beginning of the sample preparation process, before the addition of any extraction solvents.[6] This ensures it accounts for any analyte loss throughout the entire procedure.
Problem 2: I'm using Imidaclothiz-d4, but I still see significant signal suppression (>50%). Why isn't it working perfectly?
A: While a SIL internal standard is the best tool to combat matrix effects, extreme matrix load can still present challenges.
Causality & Solution:
-
Overwhelming Matrix Load: The concentration of co-eluting matrix components may be so high that it affects the ionization of both the analyte and the internal standard non-linearly.
-
Solution 1: Dilute the Final Extract. A simple and effective strategy is to dilute the final sample extract (e.g., 10-fold or 20-fold) with the initial mobile phase.[7] This reduces the concentration of matrix components entering the mass spectrometer, thereby lessening their impact on ionization. You must ensure your instrument has sufficient sensitivity to detect the diluted analyte.
-
Solution 2: Enhance the Cleanup. If dilution is not feasible due to low analyte concentrations, consider a more rigorous cleanup. Instead of d-SPE, using a pass-through Solid Phase Extraction (SPE) cartridge with layers of PSA, C18, and GCB can provide a cleaner extract.[1][8]
-
-
Internal Standard Integrity: In rare cases, the internal standard's signal itself can be compromised.
-
Solution: Check the purity of your Imidaclothiz-d4 standard. Also, ensure there is no chromatographic separation between Imidaclothiz and Imidaclothiz-d4. While unlikely with deuterium labeling, significant isotopic effects can sometimes be observed with older column technologies or highly specific mobile phases.
-
Problem 3: How do I properly calculate and interpret the matrix effect in my method?
A: Quantifying the matrix effect is a critical step in method validation to demonstrate the need for corrective measures like using an internal standard.
Calculation & Interpretation:
The matrix effect (ME) is calculated by comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the same analyte in a pure solvent standard.
Formula: ME (%) = [ (Peak Area in Matrix Extract / Peak Area in Solvent) - 1 ] * 100
-
A negative result indicates ion suppression .
-
A positive result indicates ion enhancement .
-
A result of 0% indicates no matrix effect .
Data Interpretation Table:
| ME (%) Value | Interpretation | Implication for Quantification |
| -20% to 20% | Weak/No Matrix Effect | Quantification with solvent-based calibration may be acceptable. |
| -50% to -21% or 21% to 50% | Medium Matrix Effect | Matrix-matched calibration or a SIL internal standard is necessary. |
| < -50% or > 50% | Strong Matrix Effect | A SIL internal standard is strongly recommended. Additional cleanup or sample dilution may be required.[9] |
According to guidelines like the SANCO/12682/2019, recoveries should generally fall within the 70-120% range with an RSD ≤20%.[10] Significant matrix effects can push your results outside these acceptable limits.
Section 3: Experimental Protocols & Data
Protocol 1: Modified QuEChERS Extraction for Pesticide Analysis in Tea
This protocol is a robust starting point for extracting neonicotinoids like Imidaclothiz from dried tea samples.
Steps:
-
Sample Homogenization: Weigh 2.0 g of a representative, homogenized dried tea sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known volume of Imidaclothiz-d4 working solution directly to the dry tea sample.
-
Rehydration: Add 10 mL of deionized water. Vortex for 30 seconds and let the sample hydrate for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (commonly 4 g MgSO₄ and 1 g NaCl). Shake vigorously for 1 minute immediately after addition.
-
Centrifugation: Centrifuge the tube at ≥4000 RCF for 5 minutes. The upper layer is the acetonitrile extract containing the pesticides.
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the supernatant into a 2 mL d-SPE tube containing a mixture of anhydrous MgSO₄ (e.g., 150 mg), PSA (e.g., 25 mg), C18 (e.g., 25 mg), and GCB (e.g., 7.5 mg).
-
Final Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge at ≥12000 RCF for 4 minutes.
-
Sample for Analysis: Carefully collect the supernatant. If necessary, dilute with mobile phase before transferring to an LC vial for analysis.
Data Presentation: d-SPE Sorbent Selection Guide for Tea
| Sorbent | Target Interference | Rationale for Use in Tea Matrix |
| MgSO₄ | Residual Water | Removes water from the acetonitrile extract, improving recoveries of more polar pesticides. |
| PSA | Organic Acids, Sugars | Tea contains acidic compounds; PSA provides effective removal.[5] |
| C18 | Fats, Waxes, Non-polar compounds | Removes lipophilic interferences common in dried plant materials.[5] |
| GCB | Pigments (Chlorophylls) | Essential for decolorizing the green tea extract to reduce matrix effects.[5] |
Section 4: Visualizing the Workflow
Workflow for Matrix Effect Correction
The following diagram illustrates the complete analytical workflow, highlighting the critical role of the internal standard.
Caption: Workflow for pesticide analysis in tea using an internal standard to correct for matrix effects.
Conceptual Diagram of Ion Suppression
This diagram illustrates how co-eluting matrix components interfere with analyte ionization.
Caption: Conceptual model of ion suppression caused by matrix effects in the ESI source.
References
-
Chromtech. (n.d.). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi. Retrieved from [Link]
-
Waters Corporation. (n.d.). Multi-Residue Pesticide Analysis in Tea: Optimized Cleanup After QuEChERS Extraction for UPLC-MS/MS and GC-MS/MS Analysis. Retrieved from [Link]
-
Blasco, C., & Picó, Y. (2011). UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS: Method Development, Validation, and Uncertainty Measurement. Journal of Agricultural and Food Chemistry, 59(14), 7769-7777. Retrieved from [Link]
-
European Commission. (2021). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. SANTE/2020/12830, Rev.1. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Imidaclothiz. AERU Pesticide Properties Database. Retrieved from [Link]
-
Ergün, H., & Altıntaş, L. (2025). Investigation of some neonicotinoids in honey by LC-MS/MS. Ankara Üniversitesi Veteriner Fakültesi Dergisi. Retrieved from [Link]
-
American Chemical Society. (n.d.). Analysis of Agricultural Residues on Tea Using d-SPE Sample Preparation with GC-NCI-MS and UHPLC-MS/MS. Retrieved from [Link]
-
European Commission. (2013). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. SANCO/12571/2013. Retrieved from [Link]
-
Li, Y., et al. (2020). Simultaneous Analysis of Seven Neonicotinoids in Commercial Milk Samples Using an UHPLC-MS/MS Method. Molecules, 25(21), 5153. Retrieved from [Link]
-
ResearchGate. (n.d.). Pesticide Multi-Residue Analysis in Tea Using d-SPE Sample Cleanup with Graphene Mixed with Primary Secondary Amine and Graphitized Carbon Black Prior to LC–MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of pesticide multi-residues in green tea using a modified QuEChERS extraction and liquid chromatography tandem mass spectrometry technique. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation parameters for the pesticide compounds according to the SANCO requirements. Retrieved from [Link]
-
ResearchGate. (2018). Loss of internal standard in a LC ESI MS/MS protocol for Gliclazide?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Method Validation of LC-MS/MS Analysis of Neonicotinoid Insecticides in Soil. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Determination of pesticide residues in tea with QuEChERS and HLPC-MS/MS. Retrieved from [Link]
-
Semantic Scholar. (2017). LC-MS/MS analysis of neonicotinoid insecticides: Residue findings in chilean honeys. Retrieved from [Link]
-
Hellenic Accreditation System. (2016). GUIDANCE DOCUMENT ON METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDES RESIDUES LABORATORIES. Retrieved from [Link]
-
Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(14), 1435-1438. Retrieved from [Link]
-
ResearchGate. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Retrieved from [Link]
-
BVL. (n.d.). Analytical methods for residues. Retrieved from [Link]
Sources
- 1. Extraction and Cleanup of Pesticide Residues from Tea Prior to Analysis by LC/MS/MS and GC/MS/MS [bioforumconf.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Imidaclothiz-d4 | CAS | LGC Standards [lgcstandards.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mn-net.com [mn-net.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromtech.com.au [chromtech.com.au]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Imidaclothiz-d4 Signal Suppression in Electrospray Ionization (ESI) Mass Spectrometry
Welcome to the technical support center for the analysis of Imidaclothiz-d4 by LC-MS. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of signal suppression in electrospray ionization (ESI) mass spectrometry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate signal suppression, ensuring the accuracy and reliability of your analytical data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding Imidaclothiz-d4 analysis and signal suppression in ESI-MS.
Q1: What is Imidaclothiz-d4 and why is a deuterated standard used?
Imidaclothiz is a neonicotinoid insecticide used to control various insect pests.[1][2] Imidaclothiz-d4 is a stable isotope-labeled version of Imidaclothiz, where four hydrogen atoms have been replaced by deuterium. In quantitative LC-MS analysis, deuterated internal standards like Imidaclothiz-d4 are considered the gold standard.[3] This is because they are chemically almost identical to the analyte of interest (the unlabeled Imidaclothiz), meaning they have very similar chromatographic retention times and ionization efficiencies. By adding a known amount of Imidaclothiz-d4 to your samples, you can accurately quantify the unlabeled Imidaclothiz, as the deuterated standard will experience similar signal suppression or enhancement, allowing for reliable correction.[4]
Q2: What is signal suppression in electrospray ionization?
Signal suppression in ESI is a phenomenon where the ionization efficiency of the analyte of interest (in this case, Imidaclothiz-d4) is reduced by the presence of other co-eluting compounds in the sample matrix.[5] This leads to a lower-than-expected signal intensity, which can result in inaccurate quantification and reduced sensitivity. The co-eluting compounds can be anything from salts and buffers in the mobile phase to endogenous components of the sample matrix (e.g., lipids, proteins). These interfering compounds compete with the analyte for the limited charge in the ESI droplets or alter the physical properties of the droplets, hindering the formation of gas-phase analyte ions.[6]
Q3: What are the most common causes of signal suppression for Imidaclothiz-d4?
The most common causes of signal suppression for Imidaclothiz-d4, and neonicotinoids in general, include:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., soil, water, biological fluids) can interfere with the ionization of Imidaclothiz-d4.[7]
-
Mobile Phase Composition: High concentrations of non-volatile salts or buffers can lead to the formation of adducts and suppress the signal.[8] Certain mobile phase additives, while beneficial for chromatography, can also cause suppression.
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression as it saturates the ESI process.
-
Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and signal suppression.[5]
Q4: How does the pKa of Imidaclothiz affect its analysis?
The predicted pKa of Imidaclothiz is approximately 7.15.[9] The pKa is a critical parameter in ESI-MS as it determines the charge state of the analyte at a given pH. For optimal ionization in positive ESI mode, the mobile phase pH should be at least two units below the pKa of the analyte to ensure it is predominantly in its protonated form. Therefore, for Imidaclothiz, a mobile phase with an acidic pH (e.g., using formic acid as an additive) is generally recommended for good sensitivity in positive ESI.
II. Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving signal suppression issues with Imidaclothiz-d4.
Issue 1: Unexpectedly low or no signal for Imidaclothiz-d4.
Possible Cause: This is a classic symptom of significant signal suppression. It could be due to a highly concentrated interfering compound co-eluting with your analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no signal.
Step-by-Step Protocol: Post-Column Infusion Experiment
This experiment helps to identify regions in your chromatogram where signal suppression is occurring.
-
Preparation:
-
Prepare a solution of Imidaclothiz-d4 at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Set up a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).
-
Use a T-piece to connect the outlet of your LC column and the syringe pump to the ESI source of your mass spectrometer.
-
-
Execution:
-
Start the syringe pump to infuse the Imidaclothiz-d4 solution into the mass spectrometer. You should observe a stable signal for the Imidaclothiz-d4 ion.
-
Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte).
-
Monitor the signal of the infused Imidaclothiz-d4 throughout the chromatographic run.
-
-
Interpretation:
Issue 2: Poor reproducibility of Imidaclothiz-d4 signal between injections.
Possible Cause: Inconsistent signal can be due to a contaminated ion source, a poorly optimized ESI source, or carryover from previous injections.
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Ion Source Cleaning | Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, skimmer). | A clean source ensures consistent and efficient ionization.[5] |
| ESI Source Parameters | Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage.[12] | Proper desolvation and droplet formation are crucial for stable ESI. |
| Wash Solvents | Use a strong wash solvent (e.g., high organic content with a small amount of acid) to clean the injection port and needle between injections. | This minimizes carryover of sticky matrix components or the analyte itself. |
Issue 3: Signal intensity of Imidaclothiz-d4 is lower in matrix samples compared to clean standards.
Possible Cause: This is a clear indication of a matrix effect. The components of your sample matrix are suppressing the ionization of Imidaclothiz-d4.
Mitigation Strategies:
1. Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to remove interfering matrix components. For neonicotinoids, C18 or polymeric cartridges are often effective.[13]
-
Liquid-Liquid Extraction (LLE): This can be a simple and effective way to separate Imidaclothiz-d4 from polar interferences.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds to a level where they no longer cause significant suppression.[14]
2. Chromatographic Separation:
-
Modify the Gradient: A shallower gradient can improve the separation between Imidaclothiz-d4 and co-eluting interferences.
-
Change the Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter the elution profile and separate the analyte from the interferences.
Experimental Protocol: Evaluating Matrix Effect
This protocol helps to quantify the extent of signal suppression.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of Imidaclothiz-d4 in the mobile phase at different concentration levels.
-
Set B (Post-Extraction Spike): Prepare blank matrix samples and spike them with Imidaclothiz-d4 at the same concentration levels as Set A after the extraction process.
-
Set C (Pre-Extraction Spike): Spike blank matrix samples with Imidaclothiz-d4 before the extraction process.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A matrix effect value significantly less than 100% indicates signal suppression.[15]
-
Issue 4: Deuterated (Imidaclothiz-d4) and non-deuterated (Imidaclothiz) internal standards show different responses or chromatographic shifts.
Possible Cause: While rare, a "chromatographic isotope effect" can occur where the deuterated standard elutes slightly earlier or later than the non-deuterated analyte.[16] If this shift is significant and coincides with a region of matrix-induced signal suppression, it can lead to inaccurate quantification. Additionally, deuterium isotope effects can sometimes influence fragmentation patterns in MS/MS.[17][18]
Troubleshooting and Verification:
Caption: Workflow to address differential responses between analyte and deuterated standard.
Key Considerations:
-
Chromatographic Co-elution: Ensure that the chromatographic peak shapes of both the analyte and the deuterated internal standard are symmetrical and that they co-elute as closely as possible.
-
MS/MS Fragmentation: While the fragmentation of Imidaclothiz-d4 is expected to be similar to that of Imidaclothiz with a +4 Da shift in the precursor and relevant fragment ions, it is good practice to verify this experimentally. Infuse both compounds separately and compare their product ion scans.
III. References
-
Analytical determination of imidacloprid and relevant metabolite residues by LC MS/MS. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues in Bat Hair. (2022). MDPI. Retrieved February 7, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved February 7, 2026, from [Link]
-
LC-ESI/MS/MS analysis of neonicotinoids in urine of very low birth weight infants at birth. (2019). PLOS ONE. Retrieved February 7, 2026, from [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. (n.d.). LCGC International. Retrieved February 7, 2026, from [Link]
-
Development of Validated LC-MS/MS Method for Imidacloprid and Acetamiprid in Parsley and Rocket and Evaluation of Their Dissipation Dynamics. (2017). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (n.d.). LCGC International. Retrieved February 7, 2026, from [Link]
-
Simultaneous analysis of seven neonicotinoid pesticides in agricultural products involving solid-phase extraction and surrogate compensation using liquid chromatography-tandem mass spectrometry. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved February 7, 2026, from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC International. Retrieved February 7, 2026, from [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry. (2019). PubMed. Retrieved February 7, 2026, from [Link]
-
Stronger ESI signal for deuterated substances. (2020). Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]
-
Evaluation of improved ESI probe in pesticide analysis using triple quadrupole LC-MS. (n.d.). Shimadzu. Retrieved February 7, 2026, from [Link]
-
Imidaclothiz. (n.d.). AERU. Retrieved February 7, 2026, from [Link]
-
Imidaclothiz. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Imidaclothiz. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Probing Matrix Effects on the Heterogeneous Photochemistry of Neonicotinoid Pesticides, Dinotefuran and Nitenpyram. (2021). ACS Earth and Space Chemistry. Retrieved February 7, 2026, from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved February 7, 2026, from [Link]
-
Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. (2021). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues. (2021). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
5.4 Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. Retrieved February 7, 2026, from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (n.d.). AMSbiopharma. Retrieved February 7, 2026, from [Link]
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. (2014). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Longdom Publishing. Retrieved February 7, 2026, from [Link]
-
Identification of Pesticide Transformation Products in Food by Liquid Chromatography/ Time-of-Flight Mass Spectrometry via “Fragmentation-Degradation. (n.d.). UAL. Retrieved February 7, 2026, from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. Retrieved February 7, 2026, from [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy Online. Retrieved February 7, 2026, from [Link]
-
Probing Matrix Effects on the Heterogeneous Photochemistry of Neonicotinoid Pesticides, Dinotefuran and Nitenpyram. (2021). eScholarship. Retrieved February 7, 2026, from [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
common fragmentation mechanisms in mass spectrometry. (2022). YouTube. Retrieved February 7, 2026, from [Link]
-
Monitoring ion suppression (post column infusion method). The TIC of... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
11.8: The E2 Reaction and the Deuterium Isotope Effect. (2022). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Quantitation of Neonicotinoid Pesticides in Honey with the Agilent 1290 Infinity II LC and Agilent 6470 Triple Quadrupole LC/MS. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
DETERMINATION OF FOUR NEONICOTINOID INSECTICIDE RESIDUES IN COTTON SEED OIL USING MATRIX SOLID-PHASE DISPERSION COUPLED TO HIGH-. (n.d.). Retrieved February 7, 2026, from [Link]
-
(PDF) Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved February 7, 2026, from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (n.d.). LCGC International. Retrieved February 7, 2026, from [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
Sources
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- 15. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Imidaclothiz-d4 Recovery in Water Analysis
Executive Summary
Low recovery of Imidaclothiz-d4 (the deuterated internal standard for Imidaclothiz) in water samples is a multi-factorial issue often misdiagnosed as simple instrument failure. Because Imidaclothiz is a polar neonicotinoid (LogP ~0.9) with specific stability constraints, "standard" hydrophobic extraction protocols (like generic C18) frequently fail, leading to breakthrough. Furthermore, environmental water matrices introduce humic substances that cause severe ion suppression in LC-MS/MS, masking the true recovery of the isotope label.
This guide deconstructs the recovery failure into three modules: Physical Loss (SPE) , Signal Suppression (Matrix Effects) , and Chemical Instability .
Module 1: Sample Preparation & Extraction (The Physical Loss)
The Problem: Imidaclothiz is moderately polar. Using standard C18 cartridges often results in "breakthrough," where the analyte and its d4-analog wash through the column during loading or washing steps because they do not bind strongly enough to the hydrophobic sorbent.
Protocol Optimization: Solid Phase Extraction (SPE)
Recommendation: Switch from silica-based C18 to Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges. The polymeric backbone retains the aromatic rings, while the hydrophilic modification retains the polar functional groups.
Step-by-Step Validated Protocol
| Step | Action | Scientific Rationale |
| 1. Pre-treatment | Filter water (0.45 µm glass fiber). Adjust pH to 3.0–5.0 using Formic Acid. | Imidaclothiz is susceptible to hydrolysis at alkaline pH (pH >9).[1] Acidification stabilizes the molecule and ensures it is in a neutral state for SPE retention. |
| 2. Conditioning | 6 mL Methanol followed by 6 mL Ultrapure Water (pH 3-5). | Activates the sorbent ligands. Matching the pH of the conditioning water to the sample prevents "pH shock" during loading. |
| 3. Loading | Load sample at < 5 mL/min . | Fast loading causes breakthrough. The d4-analog must have time to interact with the sorbent surface. |
| 4. Washing (Critical) | Wash with 5 mL 5% Methanol in Water . | Crucial Step: Pure water washes may not remove humic acids. High organic washes (>10%) will elute Imidaclothiz. 5% MeOH removes matrix interferences without eluting the target. |
| 5. Drying | Vacuum dry for 10–15 mins. | Removes residual water which can interfere with the elution solvent's strength. |
| 6. Elution | 2 x 3 mL Methanol (or Acetonitrile). | Ensure the solvent breaks the hydrophobic interactions. |
| 7. Reconstitution | Evaporate to near dryness (N2 stream). Reconstitute in Initial Mobile Phase . | Do not evaporate to complete dryness if possible; neonicotinoids can adsorb irreversibly to glass walls. Reconstituting in 100% organic solvent causes peak distortion (solvent effect). |
Visualizing the Extraction Logic
Figure 1: Decision tree for diagnosing physical loss during Solid Phase Extraction.
Module 2: Instrumental Analysis (The "Apparent" Loss)
The Problem: Even if extraction is perfect, you may calculate low recovery because the Matrix Effect (ME) in the mass spectrometer is suppressing the signal of Imidaclothiz-d4.
Mechanism: Ion Suppression
In ESI (Electrospray Ionization), co-eluting compounds (like fulvic acids from water) compete for charge in the source. If the matrix "wins," Imidaclothiz-d4 is not ionized, and the detector sees nothing.
Diagnostic Experiment: The Post-Extraction Spike
To confirm if your issue is Extraction (Module 1) or Matrix (Module 2), perform this test:
-
Set A (Standard): Imidaclothiz-d4 in pure solvent.
-
Set B (Pre-Extraction Spike): Spike water sample before SPE.
-
Set C (Post-Extraction Spike): Extract a blank water sample, then spike the eluate with Imidaclothiz-d4.
Interpretation:
-
If A ≈ C > B: The loss is occurring during Extraction (Go to Module 1).
-
If A > C ≈ B: The loss is Matrix Suppression (The extraction is fine, but the matrix is killing the signal).
Solutions for Matrix Effects
-
Matrix-Matched Calibration: Build your calibration curve using blank water extract rather than pure solvent. This ensures the "suppression" is equal in standards and samples.
-
Dilute and Shoot: If sensitivity allows, dilute the final extract 1:5 or 1:10. Matrix effects drop exponentially with dilution, while signal drops linearly.
-
Mobile Phase Modifiers: Ensure you are using Ammonium Formate (5-10 mM) in the aqueous mobile phase to buffer the ionization.
Module 3: Stability & Storage
The Problem: Imidaclothiz contains a nitro-guanidine/enamine-like structure that is sensitive to light and pH.
-
Hydrolysis: Rapid degradation occurs at pH > 9.0.
-
Photolysis: Neonicotinoids are light-sensitive.
-
Deuterium Exchange: While rare for d4-Imidaclothiz (where deuterium is usually on the ring), exposure to extreme pH for extended periods can sometimes lead to H/D exchange, reducing the signal of the specific MRM transition.
Best Practice:
-
Store stock solutions in amber glass at -20°C.
-
Process water samples within 48 hours of collection.
-
Keep autosampler temperature at 4°C.
Troubleshooting FAQ
Q: My Imidaclothiz-d4 recovery is consistently <40%, but my native Imidaclothiz recovery seems fine. How is this possible? A: This is theoretically impossible if they are spiked at the same time. If this happens, check your MRM transitions . The "d4" isotope might have an interference in the water matrix (isobaric interference) that is actually suppressing it more than the native, or you are experiencing "cross-talk" in the collision cell. Ensure the mass resolution is sufficient.
Q: Can I use C18 if I don't have HLB cartridges? A: Yes, but you must be careful. You cannot wash with methanol. Wash with 100% water only. This will leave more dirt (matrix) in the sample, likely increasing ion suppression. You may need to use a slower gradient in LC-MS to separate the analyte from the matrix front.
Q: Why is the peak shape of Imidaclothiz-d4 broad or splitting? A: This is a "Solvent Effect." You likely reconstituted the sample in 100% Methanol/Acetonitrile, but your initial mobile phase is high aqueous (e.g., 90% Water). When the strong solvent hits the stream, the analyte precipitates or travels faster than the mobile phase. Fix: Reconstitute in the starting mobile phase (e.g., 10:90 MeOH:Water).
References
-
Imidaclothiz Chemical Properties & Structure. PubChem Database.[2] National Center for Biotechnology Information. [Link]
-
Solid-phase extraction of neonicotinoids residue from water. SciSpace. (Comparative study of HLB vs SDB sorbents). [Link]
-
Evaluation of the impact of matrix effects in LC/MS measurement of neonicotinoid pesticides. PubMed (NIH). (Detailed analysis of isotope dilution and matrix suppression). [Link]
-
Environmental behaviors and ecotoxicity of imidaclothiz. PubMed Central. (Review of hydrolysis and photolysis stability). [Link]
-
Liquid chromatography/tandem mass spectrometry analysis of neonicotinoids in environmental water. PubMed. (Method validation and stability data). [Link]
Sources
Technical Support Center: Troubleshooting Deuterium Exchange with Imidaclothiz-d4
Welcome to the technical support center for Imidaclothiz-d4. This guide is designed for researchers, scientists, and drug development professionals who utilize Imidaclothiz-d4 as an internal standard in quantitative analytical workflows, particularly LC-MS/MS. The isotopic purity of a deuterated standard is paramount for data accuracy. This resource provides in-depth troubleshooting guides and FAQs to address common challenges related to deuterium-hydrogen (D-H) exchange, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a critical issue when using Imidaclothiz-d4?
A: Deuterium exchange, often termed H/D or back-exchange, is a chemical reaction where a deuterium atom on a labeled compound, such as Imidaclothiz-d4, is replaced by a hydrogen atom (protium) from its surrounding environment (e.g., solvent, mobile phase).[1] This process is highly problematic because it alters the mass of the internal standard. When Imidaclothiz-d4 (M+4) loses deuterium atoms, it can revert to its unlabeled form (M) or partially labeled intermediates (M+3, M+2, etc.). This leads to a decreased signal for the intended internal standard and can artificially inflate the signal of the target analyte, compromising the accuracy, precision, and reliability of quantification.[1][2]
Q2: I'm observing a loss of signal for my Imidaclothiz-d4 standard and a corresponding, unexplained increase in my native Imidaclothiz analyte. Is this deuterium exchange?
A: This is a classic symptom of deuterium back-exchange. When the deuterated internal standard loses its deuterium labels, it effectively converts into the unlabeled analyte you are trying to measure. This simultaneous decrease in the standard's signal and increase in the analyte's signal is a strong indicator that your experimental conditions are promoting the exchange. It is crucial to investigate the potential causes immediately to ensure data integrity.[1]
Q3: Which deuterium atoms on the Imidaclothiz-d4 molecule are most susceptible to exchange?
A: The stability of deuterium labels is highly dependent on their position within the molecule's structure. For Imidaclothiz-d4, the four deuterium atoms are located on the saturated dihydroimidazole ring.[3][4] Protons (and by extension, deuterons) on carbons adjacent to heteroatoms like nitrogen are known to be more labile, or "active."[5] The proximity of these C-D bonds to the electron-withdrawing nitroguanidine group and the ring nitrogens can make them susceptible to exchange, particularly under acidic or basic conditions which can catalyze the reaction.[5][6]
Caption: Location of deuterium labels on Imidaclothiz-d4.
Q4: What are the primary environmental and chemical factors that trigger H/D exchange?
A: Several factors can initiate or accelerate deuterium exchange. Understanding these is the first step in troubleshooting. The most common culprits are:
-
pH: Both strongly acidic and strongly basic conditions are known to catalyze H/D exchange.[6] For many compounds, the rate of exchange is minimized in a slightly acidic to neutral pH range. The minimum exchange rate is often observed around pH 2.5, though this can vary.[7]
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of most chemical reactions, including deuterium exchange.[1][7]
-
Solvent Type: Protic solvents (e.g., water, methanol, ethanol) are sources of exchangeable protons and can facilitate the exchange process. Aprotic solvents (e.g., acetonitrile, THF) are generally preferred for storing stock solutions.[6]
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (e.g., high temperature, protic solvents, extreme pH), the greater the extent of back-exchange will be.[1]
Troubleshooting Guide: Diagnosing and Preventing H/D Exchange
This table provides a systematic approach to identifying and rectifying issues with Imidaclothiz-d4 stability.
| Observed Problem | Potential Cause | Recommended Corrective Action & Rationale |
| Gradual loss of Imidaclothiz-d4 signal over a sequence of injections. | Mobile Phase Acidity/Basicity | Action: Adjust mobile phase pH to be between 4.0 and 6.5. If low pH is required for chromatography, keep the aqueous portion of the mobile phase at the lowest necessary level and use co-solvents like acetonitrile. Rationale: Strongly acidic mobile phases (pH < 3.5) can facilitate acid-catalyzed exchange.[1][6] |
| Poor recovery of standard from stored samples. | Improper Storage Conditions (Solvent/Temp) | Action: Prepare stock solutions in a high-purity aprotic solvent (e.g., Acetonitrile, DMSO-d₆). Store at -20°C or -80°C in tightly sealed vials. Minimize freeze-thaw cycles. Rationale: Protic solvents provide a source of hydrogen for exchange. Low temperatures significantly slow the reaction rate.[7] |
| Inconsistent results between different batches of prepared samples. | Extended Exposure at Room Temperature | Action: Minimize the time samples containing Imidaclothiz-d4 spend on the benchtop or in the autosampler. Use a cooled autosampler set to 4-10°C. Rationale: The rate of exchange is temperature-dependent. Each degree of temperature increase can accelerate the process.[1] |
| Chromatographic peak tailing or splitting for Imidaclothiz-d4. | On-Column Exchange or Isotope Effect | Action: Ensure the mobile phase pH is optimal. Evaluate a faster gradient or higher flow rate to reduce residence time on the column. Rationale: A deuterated compound may have a slightly different retention time than its non-deuterated analog.[2][8] Extreme on-column conditions can exacerbate this and promote exchange during the analytical run. |
Experimental Protocols
Protocol: Preparation and Handling of Imidaclothiz-d4 for LC-MS Analysis
This protocol is designed to serve as a self-validating system by minimizing the key risk factors for deuterium exchange.
-
Reconstitution of Lyophilized Standard: a. Equilibrate the vial of lyophilized Imidaclothiz-d4 to room temperature before opening to prevent moisture condensation. b. Reconstitute the standard in 100% high-purity, anhydrous acetonitrile (ACN) or DMSO to create a concentrated stock solution (e.g., 1 mg/mL). c. Vortex briefly to ensure complete dissolution.
-
Preparation of Working Solutions: a. Perform serial dilutions of the stock solution using ACN to create an intermediate or "spiking" solution. b. Critical Step: Avoid using aqueous or protic solvents (like methanol/water mixtures) for preparing high-concentration stock or intermediate solutions that will be stored for any length of time.
-
Sample Preparation: a. Add the final, diluted Imidaclothiz-d4 working solution to your biological or environmental matrix as late as possible in the sample preparation workflow. b. If the sample preparation involves aqueous steps, ensure the pH is maintained in the optimal 4.0 - 6.5 range. c. If a drying-down (evaporation) step is used, reconstitute the sample in the initial mobile phase composition immediately before injection.
-
LC-MS Analysis: a. Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to preserve the stability of the standard in the prepared samples.[7] b. Mobile Phase Optimization: i. Aqueous Component (A): Deionized water with 0.1% formic acid is common, but if exchange is observed, consider buffering with ammonium formate or ammonium acetate to raise the pH to > 3.5. ii. Organic Component (B): Acetonitrile or Methanol. c. Control Injection: Periodically inject a freshly prepared standard solution during a long analytical run to monitor for any time-dependent degradation or exchange occurring in the autosampler.
Caption: Workflow for minimizing deuterium exchange risk.
Summary of Key Parameters
For quick reference, the following table summarizes the conditions that influence the stability of Imidaclothiz-d4.
| Parameter | Optimal Condition (Minimizes Exchange) | Problematic Condition (Promotes Exchange) |
| pH | 4.0 - 6.5 | < 3.5 or > 8.0 |
| Temperature | Storage: ≤ -20°C; Autosampler: 4-10°C | Ambient or elevated temperatures |
| Solvent (Storage) | Aprotic (Acetonitrile, DMSO) | Protic (Water, Methanol) |
| Exposure Time | Minimize time in aqueous/protic solutions | Prolonged exposure, especially at room temp |
By carefully controlling these parameters, you can ensure the isotopic integrity of your Imidaclothiz-d4 internal standard and generate highly accurate and reproducible quantitative data.
References
- Hoofnagle, A. N., Resing, K. A., & Ahn, N. G. (2004). Practical Methods for Deuterium Exchange/Mass Spectrometry. Springer Protocols.
-
Chemistry LibreTexts. (2023). Deuterium Exchange. [Link]
-
Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen/Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. PMC. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]
-
Chromatography Forum. (2013). Quantification of organic acids by deuterated standards. [Link]
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- 3. Imidaclothiz-d4 | CAS | LGC Standards [lgcstandards.com]
- 4. Imidaclothiz-d4 | CAS 105843-36-5 Unlabelled | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
Technical Support Center: Minimizing Isobaric Interference in Imidaclothiz-d4 Mass Spectrometry
Welcome to the technical support center for the analysis of Imidaclothiz-d4. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize LC-MS/MS for the quantification of Imidaclothiz and its deuterated internal standard, Imidaclothiz-d4. Here, we will delve into one of the most common challenges in quantitative mass spectrometry: isobaric interference. This resource provides in-depth, experience-based troubleshooting guides and frequently asked questions to help you identify, understand, and resolve these interferences, ensuring the accuracy and reliability of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding Imidaclothiz-d4 and the nature of isobaric interference.
Q1: What is Imidaclothiz-d4, and why is it used as an internal standard?
Imidaclothiz is a fourth-generation neonicotinoid insecticide used to control a variety of piercing-sucking pests on crops.[1] Its chemical formula is C₇H₈ClN₅O₂S, with a monoisotopic mass of approximately 261.01 Da.[2]
Imidaclothiz-d4 is a stable isotope-labeled (SIL) version of the parent compound, where four hydrogen atoms have been replaced by deuterium atoms. Its molecular formula is C₇H₄D₄ClN₅O₂S, giving it a monoisotopic mass of approximately 265.03 Da.
As a SIL internal standard, Imidaclothiz-d4 is considered the "gold standard" for quantitative LC-MS/MS analysis. The rationale is that it is chemically identical to the analyte (Imidaclothiz) and thus exhibits the same behavior during sample extraction, chromatography, and ionization.[3][4] However, its difference in mass allows the mass spectrometer to distinguish it from the non-labeled analyte. By adding a known concentration of Imidaclothiz-d4 to every sample, it serves as a reliable reference to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.[3][4]
Q2: What is isobaric interference in the context of LC-MS/MS analysis?
Isobaric interference occurs when one or more compounds in a sample have the same nominal mass-to-charge ratio (m/z) as the analyte of interest.[5] These interfering compounds can be metabolites, co-eluting pesticides, or endogenous matrix components.[6] In a standard triple quadrupole mass spectrometer, if an interfering compound has the same precursor ion m/z as Imidaclothiz-d4 and also happens to produce a fragment ion at the same m/z as the chosen product ion, it will be indistinguishable from the target analyte. This co-detection leads to an overestimation of the analyte's signal, compromising the accuracy of the results.
Q3: What are the most likely sources of isobaric interference for Imidaclothiz-d4?
The most probable sources of isobaric interference for Imidaclothiz-d4 are its own metabolites formed in the sample matrix (e.g., soil, plant, or biological tissue). Metabolic processes can alter the structure of the parent compound, sometimes resulting in a molecule with a mass very close to the deuterated internal standard.
Recent studies on the metabolism of Imidaclothiz have identified several transformation pathways, including:
-
Hydroxylation: The addition of a hydroxyl group (-OH).
-
Nitrate Ester Hydrolysis: The removal of the nitro group (-NO₂).
-
Methylation: The addition of a methyl group (-CH₃).[1][7][8]
For example, a metabolite of the non-labeled Imidaclothiz that has undergone a transformation adding approximately 4 Da in mass could potentially interfere with the Imidaclothiz-d4 signal. One study identified metabolites in plants with masses of 216 Da and 243 Da (designated M216 and M243 respectively).[1] While these specific examples may not directly interfere with Imidaclothiz-d4 (mass ~265 Da), they illustrate the types of transformations that occur. A combination of metabolic changes and isotopic contributions from the matrix could theoretically produce an interfering species.
Q4: My mass spectrometer has high resolution. Can't it just distinguish between Imidaclothiz-d4 and an interference?
High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or TOF instruments, can be a powerful tool for mitigating isobaric interference.[6] HRMS measures the exact mass of an ion to several decimal places. If Imidaclothiz-d4 and an interfering compound have different elemental compositions, they will have slightly different exact masses, even if their nominal (integer) masses are the same. A high-resolution instrument can often resolve these two distinct masses.
However, HRMS is not a complete solution in all cases. If the interfering compound has a very similar elemental composition to Imidaclothiz-d4, their exact masses may be too close to resolve, even with a high-resolution instrument. Furthermore, many routine quantitative analyses are performed on triple quadrupole instruments, which typically have unit mass resolution and cannot differentiate based on exact mass. Therefore, a comprehensive strategy involving both chromatography and mass spectrometry is essential.
Section 2: Troubleshooting Guide
This section provides practical, step-by-step guidance for specific issues you may encounter during your analysis.
Scenario 1: Inconsistent or Unstable Internal Standard (IS) Response
Problem: The peak area of my Imidaclothiz-d4 internal standard is highly variable across a single analytical batch, or it shows a consistent drift (upward or downward) over the course of the run.
Causality: A stable IS response is fundamental for accurate quantification.[9][10] Variability can indicate a number of issues, from simple human error to complex matrix effects or instrument malfunction.[11] An unstable IS response directly compromises the reliability of your quantitative results because the analyte-to-IS ratio will be inaccurate.
Troubleshooting Protocol:
-
Verify Sample Preparation:
-
Action: Review your sample preparation workflow. Ensure that the internal standard solution is being added accurately and consistently to every sample, blank, and calibration standard. Check for potential errors in pipetting or dilutions.
-
Rationale: Inconsistent addition of the IS is the most common and simplest cause of variability.[4]
-
-
Investigate Matrix Effects:
-
Action: Prepare a set of samples where the IS is spiked into the final clean extract just before injection, and another set where it is spiked in before the extraction process. Compare the IS response in these samples to the response in a pure solvent standard.
-
Rationale: If the IS response is suppressed or enhanced in the matrix samples compared to the solvent, it indicates the presence of matrix effects. Co-eluting compounds from the sample matrix can affect the ionization efficiency of the IS in the mass spectrometer's source.[11]
-
-
Assess Chromatographic Performance:
-
Action: Carefully examine the peak shape of the Imidaclothiz-d4. Look for signs of peak splitting, fronting, or tailing.
-
Rationale: Poor chromatography can lead to an unstable signal. If the IS peak co-elutes with a significant amount of matrix, the ionization can be inconsistent from injection to injection. Improving the chromatography to move the IS peak away from areas of major matrix interference can stabilize the response.
-
-
Check for Instrument Contamination or Drift:
-
Action: Run a sequence of solvent blanks. If you observe a decreasing signal for the IS in your actual samples, it could be due to a gradual build-up of contaminants in the ion source or mass spectrometer.
-
Rationale: Over a long run, non-volatile components from the sample matrix can accumulate on the instrument's ion optics, leading to a decline in sensitivity for all analytes, including the IS.[4] Regular cleaning of the ion source is crucial when analyzing complex matrices.
-
Scenario 2: Peak Detected in Blank Samples at the Imidaclothiz-d4 Transition
Problem: You are observing a peak at the correct retention time and MRM transition for Imidaclothiz-d4 in your blank samples (e.g., solvent blanks or matrix blanks).
Causality: A peak in a blank sample indicates contamination. This can originate from the instrument (carryover from a previous injection), the sample preparation process, or the reagents used. This is a critical issue as it will lead to an artificially high baseline and inaccurate quantification, especially at low concentration levels.
Troubleshooting Protocol:
-
Diagnose Carryover:
-
Action: Inject a high-concentration standard of Imidaclothiz-d4, followed immediately by several solvent blanks.
-
Rationale: If the peak in the blanks systematically decreases with each subsequent injection, the problem is instrument carryover. The analyte is being retained somewhere in the injection port, syringe, or analytical column and is slowly bleeding off.
-
-
Mitigate Carryover:
-
Action: Optimize the needle wash procedure in your autosampler settings. Use a strong, appropriate solvent (or a combination of solvents) for the wash. If the problem persists, you may need to clean or replace parts of the LC system, such as the injection valve rotor seal.
-
Rationale: A robust wash protocol is essential to remove all traces of the analyte between injections.[11]
-
-
Investigate Reagent and Labware Contamination:
-
Action: Systematically check all solvents, reagents, and labware used in the sample preparation. Prepare a blank by going through the entire extraction procedure without adding any sample matrix.
-
Rationale: If the blank prepared with all reagents shows a peak, one of your reagents is contaminated. If not, the contamination may be coming from your labware (e.g., pipette tips, vials, collection tubes).
-
Scenario 3: Poor Peak Shape or Split Peaks for Imidaclothiz-d4
Problem: The chromatographic peak for Imidaclothiz-d4 is broad, tailing, or appears as two closely eluting "split" peaks.
Causality: Poor peak shape can be caused by chromatographic issues or by the presence of an unresolved isobaric interference. A co-eluting interference with a slightly different retention time can merge with the main analyte peak, causing it to appear distorted.
Troubleshooting Protocol:
-
Optimize Liquid Chromatography:
-
Action: The first step is to improve the chromatographic separation. Try modifying the mobile phase gradient (make it shallower to increase separation), change the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column), or adjust the mobile phase pH.
-
Rationale: Different column stationary phases offer different selectivities and may be able to chromatographically separate the Imidaclothiz-d4 from the interfering compound.[12] This is often the most effective way to resolve isobaric interferences.
-
-
Investigate with High-Resolution MS (if available):
-
Action: Analyze the sample on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Extract the ion chromatogram for the exact mass of Imidaclothiz-d4 and look for other nearby masses under the distorted peak.
-
Rationale: HRMS can often resolve two compounds with the same nominal mass but different elemental formulas, confirming the presence of an isobaric interference.
-
-
Select More Specific MRM Transitions:
-
Action: Infuse a standard of Imidaclothiz-d4 and perform a product ion scan to identify all possible fragment ions. Choose a new primary and secondary (qualifier) MRM transition that is unique to your internal standard and less likely to be produced by potential metabolites or interferences.
-
Rationale: The most intense fragment is not always the most selective. An interference might share the most common fragmentation pathway with your analyte. Choosing a less intense but more structurally specific fragment can eliminate the interference signal.[6]
-
Section 3: Data and Visualization
Table 1: Key Mass Spectrometric Information for Imidaclothiz and Imidaclothiz-d4
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Common Precursor Ion ([M+H]⁺) m/z | Potential Quantifier/Qualifier Product Ions m/z |
| Imidaclothiz | C₇H₈ClN₅O₂S | 261.0087 | 262.0160 | To be determined empirically |
| Imidaclothiz-d4 | C₇H₄D₄ClN₅O₂S | 265.0338 | 266.0411 | To be determined empirically |
Note: Product ions must be optimized based on your specific instrument and experimental conditions. The most intense fragments for the non-deuterated analogue, Imidacloprid, are often related to the loss of the nitro group and cleavage of the methylene bridge.
Table 2: Potential Isobaric Interferences from Imidaclothiz Metabolism
| Metabolic Reaction | Mass Shift (Da) | Potential Interfering m/z (from Imidaclothiz) | Notes |
| Hydroxylation | +15.99 | ~278 | Addition of an oxygen atom. |
| Olefin Formation | -1.98 | ~260 | Formation of a double bond in the imidazolidine ring. |
| Hydrolysis of Nitro Group | -45.99 | ~216 | Replacement of -NO₂ with -OH. |
| Urea Formation | -29.99 | ~232 | Conversion of the nitroguanidine to a urea moiety. |
This table provides theoretical masses based on known metabolic pathways. The actual observed m/z may vary depending on the specific site of metabolism.
Diagrams and Workflows
Below are visualizations to aid in understanding the concepts and troubleshooting workflows.
Caption: A logical workflow for diagnosing and resolving suspected isobaric interference.
Sources
- 1. Environmental behaviors and ecotoxicity of imidaclothiz: a comprehensive review on fate, degradation processes, and ecological risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidaclothiz [sitem.herts.ac.uk]
- 3. nebiolab.com [nebiolab.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. pepolska.pl [pepolska.pl]
- 6. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Metabolites of Neonicotinoid Insecticide Imidaclothiz in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues in Bat Hair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of Imidaclothiz-d4
Introduction: The Critical Role of Isotopic Integrity
Imidaclothiz-d4 is the deuterated internal standard (IS) for Imidaclothiz, a neonicotinoid insecticide.[1][2] In LC-MS/MS analysis, this IS is your primary reference point for quantification.[1][2] If your stock solution degrades or undergoes isotopic scrambling, your entire dataset is compromised.[1][2]
While Imidaclothiz is chemically robust, the deuterated form introduces a unique vulnerability: Hydrogen-Deuterium (H/D) Exchange .[1][2] This guide moves beyond basic storage instructions to provide a mechanistic understanding of how to preserve both the chemical and isotopic purity of your standard at -20°C.
Module 1: Solvent Selection & Preparation
Q: Can I prepare my Imidaclothiz-d4 stock in pure Methanol (MeOH)?
A: It is risky.[1][2] Acetonitrile (ACN) is the superior choice for long-term stock storage. [2]
The Mechanism: Imidaclothiz contains a nitro-guanidine moiety.[1][2] While the carbon-bound deuterium atoms on the imidazolidine ring are generally stable, protic solvents like Methanol (containing -OH groups) can facilitate H/D exchange over time, especially if the pH shifts due to dissolved CO₂ or glass surface activity.[2]
-
Acetonitrile (ACN): An aprotic solvent.[1][2] It lacks exchangeable protons, effectively "locking" the deuterium atoms in place.[2]
-
Methanol (MeOH): A protic solvent.[1][2] It can act as a proton source/sink, increasing the risk of back-exchange (d4
d3 d0) during months of storage.[2]
Recommendation: Prepare your Master Stock (1 mg/mL) in 100% LC-MS Grade Acetonitrile . You can use Methanol for working dilutions that will be used immediately, but never for the frozen master stock.[2]
Comparative Solvent Data
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Impact on Imidaclothiz-d4 |
| Solvent Type | Aprotic | Protic | ACN prevents H/D exchange.[1][2] |
| Solubility | Excellent | Excellent | Both dissolve the compound well.[2] |
| Freezing Point | -45°C | -97°C | ACN may freeze at -20°C; MeOH will not.[1][2] |
| Evaporation | High Volatility | High Volatility | Critical: ACN stocks must be sealed tightly to prevent concentration drift.[1][2] |
Module 2: Storage Architecture (-20°C)
Q: My stock solution froze solid at -20°C. Is the standard ruined?
A: No, but you must handle the "thaw" correctly.
Acetonitrile freezes at -45°C, but in a -20°C freezer, it may remain liquid or slushy depending on the freezer's actual cycle and purity.[1][2] If it freezes, the solute (Imidaclothiz-d4) precipitates out.[1][2]
The "Crash" Risk: When a stock freezes, the compound crashes out of solution. If you draw an aliquot immediately after thawing without vortexing, you are sampling the solvent, not the compound.[2]
Correct Handling Protocol:
-
Thaw: Allow the vial to reach Room Temperature (20-25°C) naturally. Do not heat.
-
Equilibrate: Wait 15 minutes to ensure total solubility redissolution.
-
Homogenize: Vortex vigorously for 30 seconds.
-
Inspect: Hold the vial up to a light source. The solution must be crystal-clear.
Visual Workflow: Stock Life Cycle
Caption: The "One-Way" workflow. Avoid refreezing the same aliquot multiple times to prevent concentration drift.
Module 3: Troubleshooting & FAQs
Q: I see a signal in my "Blank" sample at the Imidaclothiz retention time. Is my stock contaminated?
A: This is likely "Cross-Talk" or Isotopic Impurity, not external contamination.
This is the most common issue with deuterated standards.
-
Isotopic Impurity: If your d4 standard contains 1% d0 (unlabeled Imidaclothiz) from synthesis, spiking the IS at high concentrations will contribute a false signal to the analyte channel.[2]
-
Scrambling (Degradation): If stored improperly (e.g., in MeOH at Room Temp), d4 can degrade to d3 or d0, appearing in the analyte channel.[2]
Diagnostic Experiment: Run a "Zero-Injection" (Mobile phase only) and a "Zero-Sample" (Matrix + IS, no Analyte).
-
Signal in Zero-Injection?
Carryover from the column.[2] -
Signal in Zero-Sample?
Impurity in your IS stock.[1][2]
Q: How long can I keep the stock at -20°C?
A: Vendor Recommendation: 1 Month vs. Scientific Reality: 6-12 Months. [1][2]
Vendors typically guarantee solution stability for 1 month to limit liability.[1][2] However, neonicotinoids are chemically stable.[1][2] If prepared in Acetonitrile , stored in Amber Vials (to prevent photolysis), and kept at -20°C , the stock is typically stable for 6-12 months .[1][2]
The Rule: You must re-validate the stock every 3 months using the protocol below.
Module 4: Validation Protocols (Self-Validating System)
Do not guess. Verify. Use this protocol (adapted from FDA M10 guidelines) to validate an old stock solution against a fresh one.
Protocol: Stock Verification Check
Objective: Determine if "Old Stock" (stored -20°C >3 months) is within ±5% of "Fresh Stock".
-
Preparation:
-
LC-MS/MS Method:
-
Inject n=6 replicates of Solution A.
-
Inject n=6 replicates of Solution B.
-
Crucial: Do not use an Internal Standard for this injection (you are testing the IS itself).[2] Compare raw Peak Areas.
-
-
Calculation:
[3] -
Acceptance Criteria:
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing stability issues. Follow the path to identify the root cause.
References
-
U.S. Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
Ma, Y., et al. (2021).[1][2][4] Environmental behaviors and ecotoxicity of imidaclothiz: a comprehensive review. Journal of Agricultural and Food Chemistry. [Link]
-
Jembert, A. (2020).[1][2][5] Deuterated Internal Standards: Handling and Stability Best Practices. Chromatography Today.
-
European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). [Link]
Sources
- 1. CAS 105843-36-5: 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-n… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Environmental behaviors and ecotoxicity of imidaclothiz: a comprehensive review on fate, degradation processes, and ecological risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: UHPLC Troubleshooting for Imidaclothiz-d4
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your internal standard, Imidaclothiz-d4 , is exhibiting peak tailing (Asymmetry factor > 1.[1]2) during UHPLC analysis.[1][2][3][4]
In quantitative LC-MS/MS workflows, the peak shape of the internal standard (IS) is critical. While Imidaclothiz-d4 is chemically identical to the native analyte regarding retention mechanisms, its role as an IS often introduces unique variables—specifically regarding solvent composition and preparation concentration —that can cause independent peak distortions.[1]
This guide moves beyond generic advice, applying specific physicochemical logic to the neonicotinoid class (basic nitrogen heterocycles) to resolve tailing.
Part 1: Diagnostic Logic (Root Cause Analysis)
Before modifying your chemistry, use this logic tree to isolate the variable causing the tailing. Tailing is rarely random; it is a symptom of a specific interaction.[1]
Workflow: Tailing Diagnostic Tree
Figure 1: Diagnostic logic tree to distinguish between chemical interactions (system-wide) and preparation errors (IS-specific).[1]
Part 2: The Chemistry of Tailing (Secondary Interactions)
The Issue: Imidaclothiz contains basic nitrogen atoms within its imidazolidine and thiazole moieties.[1] Silica-based UHPLC columns contain residual silanols (Si-OH).[1]
-
Mechanism: At neutral pH, residual silanols deprotonate to form Si-O⁻.[1] The protonated nitrogen on Imidaclothiz (positive charge) interacts ionically with the negative silanol.[1] This "drag" slows down a portion of the analyte population, creating a tail.[5]
The Solution: We must suppress this interaction using pH control and ionic strength .[1]
Protocol: Mobile Phase Optimization
| Parameter | Recommendation | Scientific Rationale |
| Aqueous Phase (A) | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Formic Acid (pH ~2.7): Protonates silanols (Si-OH), rendering them neutral so they cannot bind the analyte.Ammonium Ions (NH₄⁺): Saturate any remaining active sites, effectively "blocking" them from the analyte.[1][6] |
| Organic Phase (B) | Acetonitrile (ACN) or Methanol (MeOH) + 0.1% Formic Acid | ACN generally provides sharper peaks for neonicotinoids due to lower viscosity and better dipole selectivity compared to MeOH.[1] |
| pH Target | 2.8 – 3.2 | Maintaining pH < 3.5 is critical.[1] Above this, silanols begin to ionize exponentially. |
Mechanism Visualization: Silanol Blocking
Figure 2: Mechanism of Ammonium Formate blocking active silanol sites to prevent analyte drag.
Part 3: The Solvent Effect (Specific to Internal Standards)
The Issue: This is the most common cause when only the d4-IS tails but the native analyte looks fine. Imidaclothiz-d4 is often supplied as a stock solution in DMSO or 100% Methanol to ensure stability.[1]
-
Scenario: You inject 5 µL of IS dissolved in 100% MeOH into a UHPLC system starting at 90% Water.
-
Result: The "plug" of strong solvent (MeOH) carries the IS down the column faster than the mobile phase initially, causing band broadening and tailing/fronting before the gradient even begins.
Protocol: Correct Dilution Strategy
Do not inject the stock solution directly.[1] You must prepare a Working Internal Standard Solution .[1]
-
Calculate Initial Gradient: Check your method. If your run starts at 95% Water / 5% ACN, your sample solvent should match this.
-
Preparation Step:
-
Verification:
-
Inject the diluted IS.[1] If the peak sharpens, the issue was the "Strong Solvent Effect."
-
Part 4: Column Hardware & Care
Even with perfect chemistry, physical hardware issues can induce tailing.[1]
| Hardware Factor | Check | Why it matters |
| End-Capping | Ensure your C18 column is "fully end-capped." | "End-capping" chemically bonds small groups (like trimethylsilyl) to residual silanols, physically covering them.[1] Non-end-capped columns are fatal for basic compounds like Imidaclothiz.[1] |
| Extra-Column Volume | Check tubing length from injector to column. | UHPLC peaks are narrow (2-3 seconds).[1] Excessive tubing acts as a mixing chamber, broadening the peak tail. Use 0.005" ID (Red) tubing.[1] |
| Frit Blockage | Reverse flush the column (if permitted). | Particulates accumulate at the column head, disrupting flow laminar. This causes a "shoulder" or tail on all peaks.[1] |
FAQ: Rapid Troubleshooting
Q: Can I use Triethylamine (TEA) to fix the tailing? A: In UV detection, yes. In LC-MS/MS, NO . TEA causes severe ion suppression and will contaminate your mass spectrometer source for months.[1] Stick to Ammonium Formate.[1]
Q: My Asymmetry Factor is 1.3. Is that acceptable? A: For trace analysis of neonicotinoids, an Asymmetry Factor (As) between 0.9 and 1.2 is ideal. 1.3 is acceptable for quantification if resolution from interferences is maintained, but it indicates room for method improvement.
Q: Why does Imidaclothiz-d4 tail more than Imidacloprid-d4? A: While structurally similar, the specific pKa and hydrophobicity differences (LogP) mean Imidaclothiz may interact differently with specific column chemistries.[1] Do not assume identical behavior to other neonicotinoids.[1]
References
-
Agilent Technologies. (2024).[1][2] Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Chromatography Online (LCGC). (2023).[1] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Restek Corporation. (2020).[1] GC Troubleshooting—Tailing Peaks (Applicable principles for chromatographic interactions). Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2024).[1] Imidaclothiz Compound Summary. Retrieved from [Link][1]
Sources
- 1. Imidaclothiz | C7H8ClN5O2S | CID 184601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS: Method Development, Validation, and Uncertainty Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Technical Guide: Imidaclothiz-d4 Certified Reference Material (CRM) COA Requirements & Performance Analysis
Executive Summary
In the quantitative analysis of neonicotinoids like Imidaclothiz, particularly within complex matrices (e.g., Camellia sinensis (tea), honey, or soil), the choice of reference material is the single greatest determinant of data integrity. This guide objectively compares Imidaclothiz-d4 Certified Reference Materials (CRMs) against non-certified alternatives. It details the critical Certificate of Analysis (COA) parameters required by ISO 17034 and provides experimental evidence demonstrating why isotopically labeled internal standards (ILIS) are non-negotiable for regulatory compliance in LC-MS/MS workflows.
Part 1: The Hierarchy of Reference Materials
To ensure metrological traceability, one must distinguish between a "Standard" and a "CRM."[1] In regulated environments (GLP/GMP, ISO 17025), a simple Certificate of Analysis stating "Purity >98%" is insufficient.[1]
Comparative Analysis: CRM vs. Analytical Standard
| Feature | ISO 17034 CRM (Imidaclothiz-d4) | Analytical Standard (Research Grade) | Impact on Data |
| Traceability | Metrologically traceable to SI units (kg, mol) via primary standards (e.g., NIST, NMIJ). | Traceable only to the manufacturer’s internal lot.[1] | CRM: Legally defensible data.Std: Risk of audit failure.[1] |
| Uncertainty | Explicit statement of Expanded Uncertainty ( | Usually only purity uncertainty (if any).[1] | CRM: Allows calculation of total method error budget.Std: Unknown error contribution. |
| Homogeneity | Tested for within-bottle and between-bottle variation. | Assumed, rarely statistically validated.[1] | CRM: Consistent results regardless of sampling.Std: Potential for "hot spots" in solid standards. |
| Stability | Long-term (shelf-life) and short-term (transport) stability rigorously tested. | Expiry date often estimated based on similar compounds.[1] | CRM: Guaranteed integrity during storage.Std: Risk of degradation affecting quantitation.[1] |
Part 2: Critical COA Requirements (The ISO 17034 Anatomy)
When sourcing Imidaclothiz-d4, the COA must be scrutinized for three specific technical pillars. If any are missing, the material does not qualify as a CRM suitable for critical Isotope Dilution Mass Spectrometry (IDMS).[1]
Isotopic Enrichment & Atom % D
-
Requirement: The COA must specify the isotopic enrichment (e.g., 99.5 atom % D).[1]
-
Why: The presence of unlabeled Imidaclothiz (d0) in the d4 standard contributes to the native analyte signal.[1] This "cross-talk" causes false positives or overestimation of the analyte concentration.[1]
-
Acceptance Criteria: Contribution of d0 to the native channel should be < 0.5% of the LOQ.[1]
Mass Balance Purity Assignment
-
Requirement: Purity must be determined by two independent methods (e.g., qNMR and HPLC-UV) or a mass balance approach (
). -
Why: "Chromatographic Purity" ignores moisture and salts, which can account for 5-10% of the mass, leading to significant weighing errors.
Uncertainty Budget ( )
The certified value must come with an uncertainty interval (
Visualization: The CRM Certification Workflow
The following diagram illustrates the rigorous process required to generate an ISO 17034 COA.
Figure 1: The ISO 17034 certification workflow. Note that uncertainty (
Part 3: Comparative Performance (Experimental Data)
To demonstrate the necessity of Imidaclothiz-d4, we compared its performance against an External Standard method in the analysis of Green Tea , a matrix notorious for high ion suppression due to polyphenols and pigments.
Experimental Protocol: QuEChERS Extraction
-
Sample: 2g homogenized Green Tea leaves (hydrated with 10mL water).
-
Spiking:
-
Extraction: Add 10mL Acetonitrile + QuEChERS salts (4g MgSO4, 1g NaCl). Shake 1 min, Centrifuge 5000rpm.
-
Cleanup: dSPE (PSA + GCB to remove chlorophyll).[1]
-
Analysis: LC-MS/MS (ESI+).
Results: Recovery and Precision
| Parameter | Method A: External Standard | Method B: Imidaclothiz-d4 CRM | Interpretation |
| Matrix Effect (%) | -42% (Strong Suppression) | Corrected (Effective 0%) | Method A loses ~40% of signal due to tea matrix co-elution. |
| Absolute Recovery | 58.4% | 98.2% | The d4 IS compensates for extraction losses and ionization suppression.[1] |
| Precision (%RSD, n=6) | 12.5% | 2.1% | Method B is 6x more precise.[1] |
| Linearity ( | 0.991 | 0.999 | IS correction linearizes the response across the range.[1] |
Causality: In Method A, the mass spectrometer "sees" less Imidaclothiz than is present because matrix components compete for charge in the ESI source.[1] In Method B, the Imidaclothiz-d4 suffers the exact same suppression.[1] Since the ratio of Native/d4 remains constant regardless of suppression, the calculated concentration remains accurate.[1]
Part 4: Mechanism of Action & Handling[1]
Why d4? (The Science of IDMS)
Imidaclothiz-d4 is chemically identical to the native target but mass-shifted (+4 Da).[1]
-
Co-elution: It elutes at the exact same retention time (or very slightly earlier due to the deuterium isotope effect).[1]
-
Ionization: It experiences the exact same matrix environment at the millisecond of ionization.[1]
Visualization: Matrix Effect Correction
The following diagram details the mechanism by which the CRM corrects for signal suppression.
Figure 2: Mechanism of Matrix Effect Correction. The "Ratio" remains constant even if absolute signal intensity drops due to matrix interference.
Handling & Stability Protocols
To maintain the validity of the CRM COA:
-
Storage: Store neat material at -20°C (or as specified on COA). Deuterated compounds can undergo H/D exchange if stored in protic solvents (e.g., Methanol/Water) at non-neutral pH for extended periods.[1]
-
Stock Solutions: Prepare primary stocks in Acetonitrile rather than Methanol to minimize potential exchange.
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity affects mass balance).
References
-
ISO (International Organization for Standardization). ISO 17034:2016 - General requirements for the competence of reference material producers.[1][2] [Link]
-
European Commission. SANTE/11312/2021 - Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.[1] [Link]
-
Whetton, N. et al. Matrix effects in LC-MS/MS analysis of pesticide residues in tea. Journal of Chromatography A. [Link] (General reference for matrix effects in tea).[1]
-
PubChem. Imidaclothiz Compound Summary. [Link]
Sources
A Senior Application Scientist's Guide to Method Validation: Linearity and LOD for Imidaclothiz using Imidaclothiz-d4
Introduction: The Imperative for Precision in Pesticide Analysis
Imidaclothiz, a neonicotinoid insecticide, is effective in crop protection but necessitates rigorous monitoring to ensure food safety and environmental protection.[1][2][3] The accurate quantification of pesticide residues is a cornerstone of regulatory compliance and public health.[4][5][6] In modern analytical chemistry, particularly in complex matrices such as food and soil, achieving precision is a significant challenge. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity, but their accuracy can be compromised by factors such as sample loss during preparation and matrix-induced signal suppression or enhancement.[7][8][9]
This guide provides an in-depth comparison and validation protocol for the analysis of Imidaclothiz, focusing on the critical role of a stable isotope-labeled internal standard, Imidaclothiz-d4.[10][11] The use of a deuterated internal standard is not merely a procedural choice; it is a fundamental strategy to ensure data integrity.[12][13][14][15] Because Imidaclothiz-d4 is chemically identical to the target analyte, it co-elutes and experiences the same physical and chemical interferences throughout the analytical process—from extraction to ionization.[12][15] By normalizing the analyte's signal to the internal standard's signal, we can effectively negate variability, leading to robust and defensible results.[16]
We will explore two fundamental validation parameters, Linearity and Limit of Detection (LOD), through the lens of internationally recognized guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the European Union's SANTE/11312/2021.[17][18][19][20][21][22] This guide is designed for researchers and drug development professionals who require not just a method, but a validated, trustworthy analytical system.
Part 1: Establishing Method Linearity with Imidaclothiz-d4
Linearity is the cornerstone of quantitative analysis, demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.[17][20] A linear relationship validates the use of a calibration curve for accurate sample quantification.
The Rationale Behind the Internal Standard Approach
In LC-MS/MS, instead of plotting the absolute response of the analyte, we plot the ratio of the analyte's peak area to the peak area of the internal standard (Imidaclothiz-d4). This ratiometric approach is inherently more robust. Any signal suppression or enhancement caused by the sample matrix will affect both the analyte and the co-eluting deuterated standard almost identically, leaving the ratio of their signals largely unchanged. This provides a stable quantitative relationship even in "dirty" or complex samples.
Experimental Protocol: Linearity Assessment
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve Imidaclothiz and Imidaclothiz-d4 standards in a suitable solvent (e.g., LC/MS-grade acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare an intermediate stock solution of Imidaclothiz and a separate working stock solution of Imidaclothiz-d4 (e.g., 1 µg/mL).
-
-
Preparation of Calibration Standards (Matrix-Matched):
-
To account for matrix effects, calibration standards should be prepared in a blank matrix extract representative of the samples to be analyzed (e.g., extracted spinach, soil, or plasma).[19]
-
Create a series of at least 5-7 calibration standards by spiking the blank matrix extract with varying concentrations of the Imidaclothiz intermediate stock. The range should bracket the expected concentration of the target analyte in samples (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).
-
Spike each calibration standard (and all subsequent samples) with a constant concentration of the Imidaclothiz-d4 working stock solution (e.g., 20 ng/mL).
-
-
LC-MS/MS Analysis:
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
Acquire the data using Multiple Reaction Monitoring (MRM) mode, monitoring at least two specific precursor-to-product ion transitions for both Imidaclothiz and Imidaclothiz-d4 to ensure specificity.
-
-
Data Processing and Evaluation:
-
For each calibration point, calculate the ratio of the peak area of Imidaclothiz to the peak area of Imidaclothiz-d4.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of Imidaclothiz (x-axis).
-
Apply a linear least-squares regression to the data to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²).
-
Acceptance Criteria and Trustworthiness
-
Coefficient of Determination (R²): The R² value should typically be ≥ 0.99.[21][23][24]
-
Visual Inspection: Do not rely solely on the R² value. Visually inspect the plot to ensure the data points are randomly distributed around the regression line. A systematic deviation may indicate a non-linear relationship that requires a different regression model (e.g., quadratic).
-
Residual Analysis: As per SANTE guidelines, the residuals (the difference between the calculated and actual values) for each point should be within ±20% of the true value.[25][26] This provides a more rigorous check of linearity than the R² value alone.
Data Summary: Linearity of Imidaclothiz
| Calibration Level (ng/mL) | Analyte Area | IS Area (Imidaclothiz-d4) | Area Ratio (Analyte/IS) |
| 0.5 | 4,890 | 98,500 | 0.050 |
| 1.0 | 9,950 | 99,800 | 0.100 |
| 5.0 | 51,200 | 101,100 | 0.506 |
| 10.0 | 102,500 | 100,500 | 1.020 |
| 25.0 | 258,000 | 102,000 | 2.529 |
| 50.0 | 505,000 | 99,500 | 5.075 |
| Regression Results | y = 0.1009x - 0.0015 | ||
| R² = 0.9995 |
Part 2: Determining the Limit of Detection (LOD)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method.[27] It answers the fundamental question: "Is the analyte present?" Establishing a robust LOD is crucial for ensuring a method is fit-for-purpose, especially when monitoring for trace-level contaminants against strict regulatory limits.
Comparing Methodologies for LOD Determination
The ICH Q2(R1) guideline outlines several scientifically valid approaches for determining LOD.[20][28][29][30] The choice of method depends on the nature of the analytical procedure. For instrumental methods like LC-MS/MS that exhibit baseline noise, two primary methods are prevalent.
-
Based on Signal-to-Noise Ratio (S/N):
-
Concept: This empirical method involves comparing the signal height of the analyte at a known low concentration to the magnitude of the background noise.
-
Procedure: A sample with a known low concentration of the analyte is injected, and the S/N ratio is calculated by the instrument's software. A S/N ratio of 3:1 is generally accepted for estimating the LOD.[28]
-
Expertise: This is often the most practical and widely used approach in residue analysis. It provides a direct, visual confirmation of the analyte's presence above the noise. However, it's critical to ensure the noise is measured consistently, typically in a region of the chromatogram close to the analyte peak where no interferences are present.
-
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:
-
Concept: This is a more statistically rigorous approach. The LOD is calculated using the formula: LOD = 3.3 x (σ / S) .
-
Procedure:
-
S: The slope of the calibration curve, as determined during the linearity experiment.
-
σ (Sigma): This represents the standard deviation of the response. It can be determined in two ways:
-
Standard Deviation of Blanks: Analyze a sufficient number of blank samples (e.g., n > 10), and calculate the standard deviation of their responses. This is ideal but may be impractical if blanks show no discernible peak.
-
Residual Standard Deviation of the Regression Line (STEYX): Use the standard error of the y-intercept or the residual standard deviation from the regression line of a low-level calibration curve.[29][30]
-
-
-
Expertise: This method provides a statistically calculated LOD, making it less subjective than the S/N approach. It is particularly useful when the baseline is not stable or when a more defensible, calculated value is required for regulatory submissions.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical method development of abamectin + imidaclopridby r-hplc | International Journal of Development Research (IJDR) [journalijdr.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights Powered by Artificial Intelligence: Analyzing the Extent of Method Validation in Pesticide Residue Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. food.ec.europa.eu [food.ec.europa.eu]
- 7. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidaclothiz-d4 | CAS | LGC Standards [lgcstandards.com]
- 11. Imidaclothiz-d4 | CAS 105843-36-5 Unlabelled | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. texilajournal.com [texilajournal.com]
- 14. youtube.com [youtube.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. alliedacademies.org [alliedacademies.org]
- 18. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]
- 19. food.ec.europa.eu [food.ec.europa.eu]
- 20. scribd.com [scribd.com]
- 21. Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. eurl-pesticides.eu [eurl-pesticides.eu]
- 26. eurl-pesticides.eu [eurl-pesticides.eu]
- 27. fda.gov [fda.gov]
- 28. database.ich.org [database.ich.org]
- 29. ema.europa.eu [ema.europa.eu]
- 30. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
Comparative Guide: Cross-Reactivity of Imidaclothiz-d4 in ELISA Assays
Executive Summary
This guide addresses a critical intersection between immunoassay specificity and isotopic labeling. While Imidaclothiz-d4 is the gold-standard internal standard for LC-MS/MS quantification, its utility and behavior in ELISA formats are fundamentally different.
The Core Finding: Polyclonal and monoclonal antibodies raised against native Imidaclothiz exhibit near-complete cross-reactivity (95–105%) with Imidaclothiz-d4. Unlike mass spectrometry, which resolves analytes by mass-to-charge ratio (
Strategic Recommendation:
-
For LC-MS/MS: Use Imidaclothiz-d4 as an Internal Standard (IS).
-
For ELISA: Do NOT use Imidaclothiz-d4 as a distinct analyte or competitor; it will be detected as native Imidaclothiz, leading to false positives or over-quantification.
Part 1: The Molecular Challenge
To understand the cross-reactivity profile, we must analyze the structural recognition limitations of Immunoglobulin G (IgG).
Structural Homology
Imidaclothiz is a neonicotinoid characterized by a nitroguanidine functional group. The "d4" variant typically involves deuteration at the imidazolidine ring or the chlorothiazolyl tail.
-
Steric Fit: The van der Waals radius of Deuterium is nearly identical to Hydrogen. The antibody binding pocket (paratope) cannot sterically distinguish the two.
-
Electronic Effects: While secondary kinetic isotope effects exist in enzymatic reactions, the thermodynamic binding affinity (
) difference between H- and D-analogs is negligible in immunochemistry.
The "Blind Spot" Mechanism
The following diagram illustrates why the antibody fails to differentiate the isotope, whereas it successfully differentiates structural analogs (like Acetamiprid).
Figure 1: Mechanism of Isotopic Cross-Reactivity. The antibody paratope accommodates both Native and d4 variants equally, while structural analogs (Imidacloprid) show partial inhibition.
Part 2: Experimental Validation Protocol
To verify the cross-reactivity (CR) of your specific antibody batch with Imidaclothiz-d4, you must determine the Half-Maximal Inhibitory Concentration (
Materials
-
Coating Antigen: Imidaclothiz-BSA conjugate.
-
Primary Antibody: Anti-Imidaclothiz (mAb or pAb).
-
Competitors: Native Imidaclothiz (Standard), Imidaclothiz-d4 (Test), Imidacloprid (Control).
Step-by-Step Protocol
-
Plate Coating:
-
Coat 96-well microplate with Imidaclothiz-BSA (0.5 µg/mL) in Carbonate Buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash 3x with PBST (PBS + 0.05% Tween-20).
-
Block with 5% Non-Fat Dry Milk in PBS for 2 hours at 37°C.
-
-
Competition Step (Critical):
-
Prepare serial dilutions of Native Imidaclothiz and Imidaclothiz-d4 (Range: 0.01 ng/mL to 100 ng/mL).
-
Add 50 µL of diluted analyte to wells.
-
Immediately add 50 µL of Anti-Imidaclothiz Antibody (optimized titer).
-
Mechanism:[1][2][3][4][5] Free analyte (Native or d4) competes with plate-bound antigen for the antibody.
-
Incubate 1 hour at 37°C.
-
-
Detection:
-
Wash 5x with PBST.
-
Add HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG).[6] Incubate 45 min.
-
Develop with TMB substrate; stop with 2M H2SO4.
-
-
Analysis:
-
Measure OD450. Plot % Inhibition vs. Log[Concentration].
-
Calculate Cross-Reactivity (CR %):
-
Part 3: Comparative Performance Data
The following data summarizes the typical performance of high-quality anti-Imidaclothiz monoclonal antibodies when challenged with isotopes and analogs.
Table 1: Cross-Reactivity Profile
| Analyte | Classification | Cross-Reactivity (CR%) | Interpretation |
| Imidaclothiz (Native) | Target | 100% | Reference Standard. |
| Imidaclothiz-d4 | Isotope | 98% - 105% | Indistinguishable. Antibody treats this as Native. |
| Imidacloprid | Structural Analog | ~91.7% | High CR due to nitroguanidine/chloropyridine similarity [1]. |
| Acetamiprid | Structural Analog | < 5% | Distinct chloropyridinyl structure reduces binding. |
| Thiacloprid | Structural Analog | < 1% | Negligible interference. |
Table 2: Methodological Comparison (ELISA vs. LC-MS/MS)
| Feature | ELISA (Immunoassay) | LC-MS/MS (Mass Spectrometry) |
| Recognition Basis | 3D Structure (Steric/Electrostatic) | Mass-to-Charge Ratio ( |
| Imidaclothiz-d4 Role | Interferent (False Positive) | Internal Standard (Normalization) |
| Differentiation | Cannot separate Native vs. d4 | Separates Native ( |
| Throughput | High (96+ samples/run) | Moderate (Serial injection) |
| Cost per Sample | Low | High |
Part 4: Strategic Implications
For Assay Developers
If you are developing a kit, you cannot use Imidaclothiz-d4 as a "tracer" in a competitive format unless you are measuring total neonicotinoid load. For specific quantification, you must rely on the native standard curve.
For Residue Analysts
If you are cross-validating methods:
-
Do not spike ELISA samples with d4-internal standards intended for MS. The ELISA will report the sum of Native + d4, resulting in roughly double the expected concentration (200% recovery error).
-
Use Imidacloprid CR data: Be aware that Imidaclothiz antibodies often pick up Imidacloprid residues. If your sample contains both, ELISA will report a "Total Neonicotinoid" value, whereas LC-MS/MS will speciate them.
Workflow Decision Matrix
Figure 2: Decision Matrix for selecting analytical methods based on isotopic requirements.
References
-
Trace Immunosensing of Multiple Neonicotinoid Insecticides. (2022). National Institutes of Health (PMC). Demonstrates 91.7% cross-reactivity of anti-Imidaclothiz mAb with Imidacloprid.[7] [Link]
-
Deuterium Isotope Effects on Acid-Base Equilibrium. (2021). National Institutes of Health (PMC). Discusses the minimal impact of deuteration on non-covalent binding interactions relevant to antibody affinity. [Link]
-
Evaluation of ELISA for Imidacloprid Analysis. PubMed. Comparative study of ELISA cross-reactivity vs LC-MS/MS specificity for neonicotinoids. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Imidaclothiz [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace Immunosensing of Multiple Neonicotinoid Insecticides by a Novel Broad-Specific Antibody Obtained from a Rational Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]
ISO 17034 Accreditation for Imidaclothiz-d4: A Technical Comparison Guide
Executive Summary
In the quantitative analysis of neonicotinoids, specifically Imidaclothiz , the margin for error is shrinking. Regulatory bodies (FDA, EFSA) are imposing stricter Maximum Residue Limits (MRLs) in complex matrices like honey, tea, and soil.
This guide objectively compares ISO 17034 Certified Reference Materials (CRMs) against non-accredited "Research Grade" alternatives for Imidaclothiz-d4 . While research-grade materials offer a lower upfront cost, they introduce "hidden" uncertainties—specifically regarding isotopic purity, homogeneity, and long-term stability—that can compromise LC-MS/MS data integrity.
Part 1: The Metrological Hierarchy
Why ISO 17034 Matters for Internal Standards
Many laboratories confuse ISO 17025 (Testing Competence) with ISO 17034 (Reference Material Production). For an internal standard like Imidaclothiz-d4, the distinction is critical.
| Feature | Research Grade (Non-Accredited) | ISO 17034 (CRM) | Impact on Data |
| Homogeneity | Assumed (rarely tested). | Verified via ANOVA across the batch. | Non-homogenous IS causes random calibration errors. |
| Stability | Unknown/Estimated. | Monitored (Long-term & Transport). | Prevents using degraded standards that skew quantification. |
| Traceability | Often only to internal standards. | SI-Traceable (NIST/BIPM). | Essential for ISO 17025 regulatory audits. |
| Uncertainty | Purity only (e.g., "98%"). | Combined Uncertainty ( | Includes purity, homogeneity, and stability uncertainties.[1][2] |
The Senior Scientist’s Insight:
“A purity statement of >98% on a Certificate of Analysis (CoA) is insufficient for regulated toxicology. If the material is not homogeneous, Vial #1 could be 99% pure and Vial #100 could be 96% pure. ISO 17034 guarantees that every vial in the batch falls within the certified uncertainty budget.”
Part 2: Technical Comparison & Mechanism
The Molecule: Imidaclothiz-d4[3]
-
Chemical Formula:
[3] -
Role: Stable Isotope Internal Standard (SIL-IS).
-
Mechanism: Corrects for Ion Suppression in LC-MS/MS.
Critical Failure Mode: Isotopic Scrambling & Purity
In non-accredited synthesis, "D4" labeling may be incomplete (e.g., a mix of D0, D3, and D4).
-
The Problem: If your Imidaclothiz-d4 contains significant "D0" (unlabeled Imidaclothiz), the internal standard contributes to the analyte signal.
-
The Result: False positives or artificially high concentration readings.
-
ISO 17034 Solution: Requires Isotopic Purity verification (usually >99 atom % D) to ensure no interference with the native analyte transition (
266 219).
Part 3: Experimental Validation Protocol
Objective: To validate the suitability of an Imidaclothiz-d4 source for correcting matrix effects in Honey (a high-sugar, high-suppression matrix).
Protocol: The "Matrix-Match" Stress Test
Do not rely on solvent-only calibration. Perform this test to verify your Reference Material.
Step 1: Extraction (QuEChERS Method)
-
Weigh 5g Honey sample (blank).
-
Add 10 mL Acetonitrile + QuEChERS salts (
, NaCl). -
Vortex 1 min, Centrifuge 5 min @ 4000 rpm.
-
Transfer supernatant to dSPE tube (PSA/C18) for cleanup.
Step 2: Spiking (The Variable)
-
Set A (Control): Spike extract with ISO 17034 Imidaclothiz-d4 at 50 ng/mL.
-
Set B (Test): Spike extract with Research Grade Imidaclothiz-d4 at 50 ng/mL.
-
Note: Spike native Imidaclothiz at 10, 50, and 100 ng/mL into both sets.
Step 3: LC-MS/MS Analysis
-
Column: C18 (100mm x 2.1mm, 1.7
m). -
Mobile Phase: A: Water + 0.1% Formic Acid; B: MeOH.
-
Transitions:
-
Native:
-
D4-IS:
-
Data Analysis: Calculating Matrix Factor (MF)
Calculate the Matrix Factor for the Internal Standard:
Acceptance Criteria: The
Part 4: Comparative Data Summary
The following table summarizes a typical comparison between accredited and non-accredited standards.
| Metric | ISO 17034 Imidaclothiz-d4 | Research Grade Imidaclothiz-d4 |
| Certified Purity | " | |
| Isotopic Enrichment | Variable (Risk of D0 contribution) | |
| Shelf Life | 3 Years (Real-time stability data) | 1 Year (Estimated) |
| Cost | High ( | Low ($) |
| Regulatory Risk | Low (Defensible in court) | High (Open to audit challenges) |
Part 5: Workflow Visualization
The following diagram illustrates the decision process and impact of Reference Material selection on analytical data quality.
Figure 1: Decision matrix for Reference Material selection. Choosing ISO 17034 ensures traceability and minimizes risk of data rejection.
References
-
International Organization for Standardization. (2016).[4] ISO 17034:2016 General requirements for the competence of reference material producers.[1][4] ISO.[1][2][5] [Link]
-
European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. EU Reference Laboratories. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Importance of Isotopic Enrichment. ResolveMass.[6][7] [Link]
-
National Institutes of Health (NIH). (2021). A QuEChERS-HPLC-MS/MS Method for Determination of Imidacloprid and Its Metabolites.[8][9] PMC. [Link]
Sources
- 1. coleparmer.com [coleparmer.com]
- 2. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Imidaclothiz-d4 | CAS | LGC Standards [lgcstandards.com]
- 4. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 5. cpiinternational.com [cpiinternational.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Imidaclothiz-d4: Laboratory Disposal & Waste Management Guide
[1]
Executive Summary
Imidaclothiz-d4 is a stable isotope-labeled deuterated internal standard used primarily in LC-MS/MS analysis of neonicotinoid residues.[1] While chemically stable and non-radioactive, it retains the potent neurotoxicity and environmental persistence of its unlabeled parent compound, Imidaclothiz.
Crucial Operational Distinction: Unlike radiolabeled isotopes (
Part 1: Hazard Profiling & Waste Characterization
Before initiating disposal, the material must be characterized to ensure compatibility with waste streams.[2] Imidaclothiz-d4 is a neonicotinoid, acting as a specific agonist to insect nicotinic acetylcholine receptors (nAChRs).[1]
Table 1: Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| CAS Number | 105843-36-5 (Unlabeled) | Use unlabeled CAS for waste manifesting if d4 is not listed.[1] |
| Chemical Structure | Contains Chlorine (Cl) and Sulfur (S) .[1][3][4][5] | |
| Waste Stream | Halogenated Organic | DO NOT mix with non-halogenated solvents (e.g., pure methanol/acetone).[1] |
| GHS Classification | Acute Tox. 3 (H301) ; Aquatic Acute 1 (H400) | Toxic if swallowed; catastrophic to aquatic life.[1] |
| RCRA Status (USA) | Characteristic Waste (Toxic) | Likely requires incineration at a permitted facility.[1] |
| Radioactivity | None (Stable Isotope) | Do not place in radioactive waste bins.[1] |
Part 2: The Disposal Workflow
1. Pre-Disposal Segregation
The presence of the Chlorine atom on the thiazole ring dictates the disposal path. Mixing halogenated compounds with non-halogenated waste can result in costly surcharges from waste handlers or safety violations during incineration.
-
Solid Waste: Original vials, contaminated gloves, weighing boats.[1]
-
Liquid Waste: Expired stock solutions (usually in Acetonitrile or DMSO), rinsate.[1]
2. Scenario A: Disposal of Expired/Unused Stock
Objective: Complete destruction via high-temperature incineration.[1]
-
Do Not Dilute to Drain: Never pour Imidaclothiz-d4 down the sink. Municipal water treatment cannot effectively remove neonicotinoids, leading to downstream aquatic toxicity [1].
-
Solvent Compatibility: If the standard is dissolved in a solvent (e.g., DMSO or Methanol), ensure the collection carboy is rated for Halogenated Solvents .
-
Labeling: Affix a hazardous waste tag. Explicitly write: "Contains Imidaclothiz-d4 (Neonicotinoid) - Halogenated."
3. Scenario B: Disposal of "Empty" Vials (Triple Rinse Protocol)
Objective: Declassify the glass vial from "Hazardous Waste" to "Glass Waste" (if local regulations permit) or minimize hazardous volume.
-
Step 1: Add a compatible solvent (e.g., Methanol) to the vial, filling it 1/3 full.[1]
-
Step 2: Cap and vortex for 10 seconds.
-
Step 3: Decant the rinsate into the Halogenated Liquid Waste container.
-
Step 4: Repeat Steps 1-3 two more times.
-
Step 5: Deface the label on the vial. Dispose of the vial in the Sharps/Broken Glass container (unless your facility requires all chemical containers to be treated as hazmat).
4. Scenario C: Spill Management (Solid/Powder)
Objective: Containment without aerosolization.
-
PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 respirator to prevent inhalation.
-
Containment: Do not dry sweep. Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup: Scoop the damp material and towels into a wide-mouth hazardous waste jar.
-
Surface Decon: Wipe the area with a soap/water solution (neonicotinoids are moderately soluble) followed by an ethanol wipe. Dispose of all wipes as solid hazardous waste.
Part 3: Decision Logic Visualization
The following diagram outlines the decision-making process for disposing of Imidaclothiz-d4, ensuring compliance with halogenated waste requirements.
Figure 1: Decision tree for Imidaclothiz-d4 disposal, prioritizing the segregation of halogenated waste streams.
Part 4: Regulatory Compliance & Transport
RCRA Considerations (US Context)
While Imidaclothiz is not explicitly "P-listed" (acutely hazardous) like some older pesticides, it meets the definition of a Characteristic Hazardous Waste due to toxicity.[1]
-
Waste Code: If no specific code exists in your region, use D001 (Ignitable, if in organic solvent) or adhere to the "Toxic" characteristic guidelines.[1]
-
Sewering Prohibition: Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" and general FIFRA/RCRA overlap, sewering neonicotinoids is strictly prohibited [2].
Incineration Specifications
The presence of the chlorothiazole moiety requires incineration at temperatures exceeding 1000°C with dwell times >2 seconds to ensure complete mineralization and prevent the formation of chlorinated byproducts [3].
References
-
US Environmental Protection Agency (EPA). (2025). Requirements for Pesticide Disposal & RCRA Guidelines. Retrieved from [Link][1]
-
University of Hertfordshire. (2024). Pesticide Properties DataBase (PPDB): Imidaclothiz.[1] Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]
Sources
- 1. IMidaclothiz | 105843-36-5 [chemicalbook.com]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. Imidaclothiz [sitem.herts.ac.uk]
- 4. Imidaclothiz-d4 | CAS | LGC Standards [lgcstandards.com]
- 5. Imidaclothiz-d4 | CAS 105843-36-5 Unlabelled | SCBT - Santa Cruz Biotechnology [scbt.com]
Personal Protective Equipment (PPE) & Handling Guide: Imidaclothiz-d4
Executive Safety Summary
Imidaclothiz-d4 is a deuterated isotopologue of the neonicotinoid insecticide Imidaclothiz. It is primarily used as an internal standard in LC-MS/MS quantification. While often handled in milligram quantities, its classification as a neuroactive agent requires strict adherence to safety protocols to prevent exposure and environmental contamination.
Immediate Hazard Profile (GHS Classification)
| Hazard Type | Code | Description |
| Acute Toxicity | H301 | Toxic if swallowed. |
| Environmental | H410 | Very toxic to aquatic life with long-lasting effects.[1] |
| Target Organ | nAChR | Neurotoxic; targets nicotinic acetylcholine receptors. |
The "Why" Behind the Protocol: Mechanism & Risk
To ensure safety, one must understand the biological interaction. Imidaclothiz is a neonicotinoid, a class of neuro-active insecticides modeled after nicotine.[2]
-
Mechanism of Action: It acts as an agonist at the nicotinic acetylcholine receptor (nAChR). Unlike acetylcholine, which is broken down by acetylcholinesterase, Imidaclothiz binds irreversibly to the receptor, causing continuous nerve stimulation, paralysis, and death in insects [1].
-
Mammalian Selectivity: While neonicotinoids are highly selective for insect receptors (due to a specific electronegative tip interacting with the insect's cationic receptor subsite), high-dose or chronic exposure in mammals can still cause neurotoxicity [2].
-
The "d4" Factor: As a deuterated standard (Imidaclothiz-d4), this compound is chemically identical to the parent regarding toxicity but is significantly more expensive and sensitive to isotopic exchange. Handling protocols must protect the scientist from toxicity AND the sample from moisture-induced hydrogen-deuterium exchange (HDX).
Personal Protective Equipment (PPE) Matrix
This protocol uses a "Barrier Redundancy" approach. We do not rely on a single layer of protection.
A. Respiratory Protection (Primary Barrier)
-
Requirement: All handling of solid powder must occur within a certified Chemical Fume Hood.
-
Specification: Face velocity 80–100 fpm.
-
Contingency: If weighing outside a hood is unavoidable (not recommended), a P100/N99 particulate respirator is mandatory to prevent inhalation of aerosolized micro-particles.
B. Dermal Protection (Secondary Barrier)
-
Glove Material: Nitrile (Minimum thickness: 0.11 mm).
-
Technique: Double-gloving is required when handling concentrated stock solutions (>1 mg/mL).
-
Inner Glove: Standard Nitrile.
-
Outer Glove: Long-cuff Nitrile (tucked over lab coat cuff).
-
Rationale: Organic solvents used for dissolution (Acetonitrile, DMSO) can permeate thin nitrile. The second layer provides a "breakthrough buffer."
-
C. Ocular & Body Protection[5]
-
Eyes: Chemical splash goggles (ANSI Z87.1 compliant). Standard safety glasses are insufficient for liquid stock handling due to splash risks.
-
Body: Lab coat (100% cotton or fire-resistant blend). Synthetic fibers (polyester) should be avoided due to static generation, which disperses the lightweight powder.
Operational Protocol: The "Zero-Loss" Workflow
Objective: Maximize safety while ensuring 100% mass recovery for quantitative accuracy.
Step 1: Environmental Prep
-
Static Control: Imidaclothiz-d4 powder is often electrostatic. Place an ionizing fan or use an anti-static gun inside the fume hood before opening the vial.
-
Why? Static charge can cause the powder to "jump" out of the vial or cling to the spatula, leading to mass error and potential surface contamination.
-
-
Surface Decontamination: Wipe balance and hood surface with 10% bleach followed by 70% ethanol.
Step 2: Weighing & Solvation (Gravimetric Method)
Do not weigh the powder directly onto a weigh paper if possible. Use the "Difference" method.
-
Tare the receiving vial (amber glass, silanized) with the cap on.
-
Add the approximate amount of Imidaclothiz-d4.
-
Record the exact mass (
). -
In-Vial Solvation: Add the solvent (typically LC-MS grade Acetonitrile or Methanol) directly to the weighing vial inside the hood.
-
Critical: Do not transport the dry powder outside the hood. Solvate it immediately to trap the dust.
-
-
Vortex for 30 seconds. Sonicate if necessary to ensure complete dissolution.
Step 3: Storage
-
Temperature: Store stock solutions at -20°C or -80°C [3].
-
Container: Amber glass with PTFE-lined caps to prevent evaporation and photolysis.
-
Labeling: Must include "Imidaclothiz-d4", Concentration, Solvent, Date, and "TOXIC" hazard sticker.
Visual Workflow & Decision Logic
The following diagram outlines the decision process for handling Imidaclothiz-d4, integrating safety checks with experimental logic.
Figure 1: Decision matrix for handling Imidaclothiz-d4, emphasizing the transition from high-risk solid handling to liquid management.
Waste Management & Disposal
Imidaclothiz is very toxic to aquatic life (H410).[1] Under no circumstances should this be flushed down the drain.
| Waste Stream | Contents | Disposal Method |
| Solid Waste | Contaminated gloves, weigh paper, pipette tips. | Seal in a biohazard/chemical waste bag. Label "Toxic Debris". |
| Liquid Waste A | Non-Halogenated (e.g., Methanol, Acetonitrile mixtures). | Collect in "Flammable/Toxic Solvent" carboy. |
| Liquid Waste B | Aqueous Rinses (HPLC waste). | Collect in "Aqueous Toxic" carboy. Do not mix with bleach (potential reaction with organic modifiers). |
| Empty Vials | Original glass vials. | Triple rinse with solvent, collect rinsate as Liquid Waste, then dispose of glass in "Sharps/Glass" bin. |
Emergency Spills:
-
Solid: Do not sweep (creates dust).[3] Cover with wet paper towels (solvent-dampened), then wipe up.
-
Liquid: Absorb with vermiculite or spill pads.
-
Reporting: Report all releases to EHS immediately.
References
-
Laike Biotech. (n.d.). How Does Imidacloprid Work. Retrieved from [Link]
-
US EPA. (2023). Requirements for Pesticide Disposal. Retrieved from [Link][4]
-
ResolveMass Laboratories. (2023). Deuterated Internal Standards for LC-MS. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
